Methyl 2-iodo-4,5-dimethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodo-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQDMAXTSBDKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471925 | |
| Record name | Methyl 2-iodo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173043-61-3 | |
| Record name | Methyl 2-iodo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate from Vanillin
This document provides an in-depth technical guide for the multi-step synthesis of methyl 2-iodo-4,5-dimethoxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available bio-sourced compound, vanillin. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Overall Synthetic Pathway
The transformation from vanillin to this compound is accomplished through a four-step synthetic sequence:
-
Methylation: The phenolic hydroxyl group of vanillin is methylated to yield veratraldehyde (3,4-dimethoxybenzaldehyde).
-
Ortho-Iodination: Veratraldehyde undergoes a regioselective C-H iodination at the position ortho to the C4-methoxy group to produce 2-iodo-4,5-dimethoxybenzaldehyde.
-
Oxidation: The aldehyde functionality of the iodinated intermediate is oxidized to a carboxylic acid, forming 2-iodo-4,5-dimethoxybenzoic acid.
-
Esterification: The resulting carboxylic acid is converted to its methyl ester, yielding the final product, this compound.
Step 1: Methylation of Vanillin to Veratraldehyde
This initial step involves a Williamson ether synthesis to protect the phenolic hydroxyl group of vanillin as a methyl ether, forming the key intermediate veratraldehyde.[1][2] Dimethyl sulfate is a common and effective methylating agent for this transformation, performed under basic conditions.[1][3]
Quantitative Data: Methylation
| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Quantity Used | Role | Typical Yield (%) |
| Vanillin | 152.15 | 1.0 eq | 182 g | Starting Material | 82 - 95%[1] |
| Dimethyl Sulfate | 126.13 | 2.25 eq | 345 g | Methylating Agent | |
| Sodium Hydroxide | 40.00 | ~5.0 eq | 2 x 150 g in soln. | Base | |
| Diethyl Ether | 74.12 | - | 3 x 300 mL | Extraction Solvent | |
| Veratraldehyde | 166.17 | - | 164 - 173 g (crude) | Product |
Experimental Protocol: Methylation
-
Preparation: In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 182 g (1.2 moles) of vanillin with 450 mL of water. Heat the mixture on a steam bath until the vanillin is fully dissolved.[1]
-
Base Addition: Prepare a sodium hydroxide solution by dissolving 150 g of NaOH in water and diluting to a final volume of 750 mL. Heat this solution to approximately 100°C and add 360 mL of it in one portion to the hot vanillin mixture.[4]
-
Methylation Reaction: With continued heating and vigorous stirring, begin the dropwise addition of 189 g (1.5 moles) of dimethyl sulfate from the separatory funnel. The addition should be regulated to cause gentle boiling of the reaction mixture.[4]
-
Alternating Additions: After the initial addition, wait for the boiling to subside. Then, add approximately 60 mL of the remaining hot NaOH solution to make the mixture slightly alkaline. Continue with the alternate additions of 39 g portions of dimethyl sulfate followed by additions of NaOH solution until a total of 345 g (2.7 moles) of dimethyl sulfate has been added.[1]
-
Completion: After the final addition of dimethyl sulfate, add an additional 150 mL of the NaOH solution to make the mixture strongly alkaline and heat on the steam bath for another 20 minutes.[1]
-
Work-up and Isolation: Cool the reaction mixture rapidly. Transfer the mixture to a large separatory funnel and extract the product with three 300 mL portions of diethyl ether.[1]
-
Drying and Concentration: Combine the ether extracts and dry them over anhydrous magnesium sulfate. Distill the ether to yield a slightly yellow oil that solidifies upon standing. The crude yield of veratraldehyde is typically 164–173 g (82–87%), with a melting point of 43–44.5°C.[1][4]
Step 2: Ortho-Iodination of Veratraldehyde
This step achieves the regioselective iodination of the veratraldehyde aromatic ring. The electron-donating effects of the two methoxy groups activate the ring towards electrophilic substitution. The C2 position is ortho to one methoxy group and meta to the other, making it a highly activated and sterically accessible site. A palladium-catalyzed C-H activation approach using N-iodosuccinimide (NIS) as the iodine source provides a modern and efficient method for this transformation.[5]
Quantitative Data: Ortho-Iodination
| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Quantity Used | Role | Estimated Yield (%) |
| Veratraldehyde | 166.17 | 1.0 eq | 1.0 g | Starting Material | ~90%[5] |
| N-Iodosuccinimide (NIS) | 224.98 | 1.2 eq | 1.62 g | Iodine Source | |
| Palladium Acetate | 224.50 | 0.05 eq | 67 mg | Catalyst | |
| Aniline Ligand (e.g., 2,6-diisopropylaniline) | 177.28 | 0.1 eq | 107 mg | Ligand | |
| Acetic Acid | 60.05 | - | 10 mL | Solvent / Acid | |
| Dichloromethane | 84.93 | - | - | Extraction Solvent |
Experimental Protocol: Ortho-Iodination
-
Reaction Setup: In a reaction vessel, combine veratraldehyde (1.0 eq), N-iodosuccinimide (1.2 eq), palladium acetate (0.05 eq), and the aniline ligand (0.1 eq).[5]
-
Solvent Addition: Add the organic acid solvent (e.g., acetic acid) to the mixture.
-
Reaction: Stir the mixture at a temperature of 80-100°C. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: Upon completion, cool the reaction solution and filter it to remove any solids.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable solvent system, such as a 1:2 mixture of water and dichloromethane. Separate the organic layer.[5]
-
Drying and Purification: Dry the organic extract over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-iodo-4,5-dimethoxybenzaldehyde.[5]
Step 3: Oxidation to 2-iodo-4,5-dimethoxybenzoic Acid
The Pinnick oxidation is an exceptionally mild and selective method for converting aldehydes to carboxylic acids, making it ideal for substrates with sensitive functional groups, such as the aryl iodide in this intermediate.[6][7] The reaction employs sodium chlorite (NaClO₂) as the oxidant, with a scavenger like 2-methyl-2-butene used to quench the hypochlorite byproduct.[1][8]
Quantitative Data: Pinnick Oxidation
| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Quantity Used | Role | Typical Yield (%) |
| 2-Iodo-4,5-dimethoxybenzaldehyde | 292.07 | 1.0 eq | 1.0 g | Starting Material | 70 - 95%[9] |
| Sodium Chlorite (NaClO₂) | 90.44 | 10.0 eq | 3.1 g | Oxidant | |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 10.0 eq | 4.1 g | Buffer | |
| 2-Methyl-2-butene | 70.13 | 20.0 eq | 4.8 mL | Scavenger | |
| tert-Butanol (t-BuOH) | 74.12 | - | 10 mL | Solvent | |
| Water | 18.02 | - | 10 mL | Solvent |
Experimental Protocol: Pinnick Oxidation
-
Preparation: In a round-bottom flask, dissolve the aldehyde intermediate (1.0 eq) in a 1:1 mixture of tert-butanol and water.[9]
-
Reagent Addition: To the stirred solution, add 2-methyl-2-butene (20.0 eq) followed by sodium dihydrogen phosphate (10.0 eq).[8]
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (10.0 eq) in water. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 4-14 hours. Monitor the reaction's completion by TLC.[8][9]
-
Quenching and Work-up: Once the reaction is complete, quench the mixture by adding an aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]
-
Isolation: Filter the mixture and remove the solvent under reduced pressure. The resulting crude 2-iodo-4,5-dimethoxybenzoic acid can be purified by recrystallization or silica gel chromatography.[9]
Step 4: Esterification to this compound
The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer-Speier esterification is a classic and robust method for this purpose, involving heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[10]
Quantitative Data: Fischer Esterification
| Compound | Molar Mass ( g/mol ) | Moles (Relative) | Quantity Used | Role | Typical Yield (%) |
| 2-Iodo-4,5-dimethoxybenzoic Acid | 308.07 | 1.0 eq | 1.0 g | Starting Material | ~90-95%[10] |
| Methanol | 32.04 | Large Excess | 25 mL | Reagent / Solvent | |
| Sulfuric Acid (conc.) | 98.08 | Catalytic | 0.1 mL | Catalyst | |
| Ethyl Acetate | 88.11 | - | 50 mL | Extraction Solvent | |
| Sodium Bicarbonate (sat. soln.) | 84.01 | - | 2 x 30 mL | Neutralizing Agent | |
| This compound | 322.09 | - | - | Product |
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2-iodo-4,5-dimethoxybenzoic acid (1.0 eq) in methanol (25 mL).[10]
-
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (0.1 mL) to the stirred solution.[10]
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature until the reaction is complete, as monitored by TLC.[10]
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[10]
-
Extraction: Dissolve the residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash the organic phase with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by a wash with saturated sodium chloride (brine).[10]
-
Drying and Isolation: Dry the resulting organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound. Further purification can be achieved by recrystallization if necessary.
References
- 1. psiberg.com [psiberg.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds - Google Patents [patents.google.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. benchchem.com [benchchem.com]
"Methyl 2-iodo-4,5-dimethoxybenzoate" chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical data for Methyl 2-iodo-4,5-dimethoxybenzoate, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry.
Core Chemical Properties
This compound is a substituted methyl benzoate. Its structure features a benzene ring with an iodo group, two methoxy groups, and a methyl ester group. These functional groups make it a versatile intermediate for further chemical modifications, particularly in cross-coupling reactions and the synthesis of more complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 173043-61-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁IO₄ | [3] |
| Molecular Weight | 322.1 g/mol | [3] |
| Heavy Atom Count | 15 |[1] |
Spectroscopic Data (Comparative)
Specific spectroscopic data for this compound is not available in the reviewed sources. However, data for a structural isomer, Methyl 4-iodo-3,5-dimethoxybenzoate , is provided below for comparative analysis. Researchers should anticipate similar, but distinct, spectral features.
Table 2: NMR and MS Data for Isomer Methyl 4-iodo-3,5-dimethoxybenzoate
| Data Type | Parameters | Observed Signals / Peaks | Source |
|---|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 3.82 (s, 3H), 3.87 (s, 3H), 3.93 (s, 3H), 6.52 (d, J=2.7 Hz, 1H), 6.80 (d, J=2.7 Hz, 1H) | [5] |
| ¹³C NMR | 100.6 MHz, CDCl₃ | δ 52.7, 55.8, 56.9, 75.8, 101.4, 106.7, 139.1, 159.5, 161.1, 168.1 | [5] |
| GC-MS | - | m/z (%): 322.00 (100) [M]⁺ |[5] |
Synthesis and Experimental Protocols
A definitive, published protocol for the synthesis of this compound was not identified. However, a plausible and efficient two-step synthetic route can be proposed based on established methods for the iodination of electron-rich aromatic acids and subsequent esterification.
Synthetic Workflow Overview
The proposed synthesis involves the direct iodination of the commercially available 4,5-dimethoxybenzoic acid to form the key intermediate, 2-iodo-4,5-dimethoxybenzoic acid. This intermediate is then converted to the final methyl ester via a classic Fischer-Speier esterification.
Protocol 1: Synthesis of 2-iodo-4,5-dimethoxybenzoic acid (Intermediate)
This protocol is adapted from a similar iodination of a trimethoxybenzoic acid derivative.[6]
-
Reaction Setup: In a round-bottom flask protected from light, suspend 4,5-dimethoxybenzoic acid (1.0 equiv) in a suitable chlorinated solvent such as dichloromethane (DCM).
-
Reagent Addition: Add silver trifluoroacetate (AgTFA) (1.1 equiv) to the suspension. Stir the mixture at room temperature for 15 minutes.
-
Iodination: Add elemental iodine (I₂) (1.1 equiv) portion-wise to the stirred mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the silver iodide precipitate. Wash the filtrate sequentially with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-iodo-4,5-dimethoxybenzoic acid.
Protocol 2: Synthesis of this compound
This protocol follows the general procedure for Fischer-Speier esterification.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-iodo-4,5-dimethoxybenzoic acid (1.0 equiv) from the previous step in an excess of methanol (which acts as both reactant and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-12 hours). Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Neutralization & Extraction: Wash the organic layer with water, then with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to afford the final product, this compound.
References
Technical Guide: Methyl 2-iodo-4,5-dimethoxybenzoate
CAS Number: 173043-61-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodo-4,5-dimethoxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features—an iodinated phenyl ring activated by two methoxy groups and a methyl ester—make it a versatile synthetic intermediate. Primarily categorized as a "Protein Degrader Building Block," this molecule serves as a crucial starting point for the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, and its core application in the field of targeted protein degradation.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, allowing for accurate reagent stoichiometry and reaction condition planning.
| Property | Value | Reference |
| CAS Number | 173043-61-3 | [2][3] |
| Molecular Formula | C₁₀H₁₁IO₄ | [2][3] |
| Molecular Weight | 322.1 g/mol | [2] |
| Purity | Typically ≥98% | |
| Functional Class | Halogenation Reagent, Protein Degrader Building Block | [1][2] |
Synthesis Pathway
Representative Experimental Protocol: Iodination of Methyl 3,4-dimethoxybenzoate
This protocol describes a general method for the electrophilic iodination of an activated aromatic ring, which can be adapted for the synthesis of the title compound.
Materials:
-
Methyl 3,4-dimethoxybenzoate
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (concentrated)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 3,4-dimethoxybenzoate in a suitable solvent such as methanol.
-
Add Iodine and a stoichiometric amount of an oxidizing agent like periodic acid to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous solutions of sodium bicarbonate and sodium thiosulfate to neutralize the acid and quench unreacted iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield this compound.
Caption: General workflow for synthesizing a PROTAC using an aryl iodide building block.
Mechanism of Action of PROTACs
The PROTAC molecule synthesized using the building block does not act on a signaling pathway itself but rather co-opts a cellular process. The mechanism involves the formation of a ternary complex between the target protein and an E3 ligase, facilitated by the PROTAC. This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.
PROTAC Mechanism of Action
Caption: The catalytic cycle of targeted protein degradation induced by a PROTAC molecule.
Conclusion
This compound is a key synthetic building block for advanced drug discovery, particularly in the burgeoning field of targeted protein degradation. Its utility stems from the presence of a reactive iodide handle on a substituted benzene ring, which allows for its incorporation into complex bifunctional molecules like PROTACs. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for constructing novel therapeutics designed to eliminate pathogenic proteins, opening new avenues for treating diseases previously considered "undruggable."
References
An In-depth Technical Guide to Methyl 2-iodo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-iodo-4,5-dimethoxybenzoate, a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. This document details its molecular characteristics, a proposed synthetic pathway, and its potential utility as a chemical building block.
Compound Profile
This compound is a substituted benzoic acid ester. The introduction of an iodine atom at the ortho-position to the methyl ester group, along with two methoxy groups on the aromatic ring, makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical and Structural Data for this compound
| Property | Value |
| Molecular Weight | 322.1 g/mol |
| Molecular Formula | C₁₀H₁₁IO₄ |
| CAS Number | 173043-61-3 |
| Canonical SMILES | COC1=C(C(=C(C=C1)I)C(=O)OC)OC |
| InChI Key | Not readily available |
| Appearance | Expected to be a solid at room temperature |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established iodination reactions of activated aromatic compounds. The following proposed experimental protocol outlines the direct iodination of Methyl 4,5-dimethoxybenzoate.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through the electrophilic iodination of the electron-rich aromatic ring of Methyl 4,5-dimethoxybenzoate. The methoxy groups at positions 4 and 5 are activating and ortho-, para-directing. The position ortho to the ester (position 3) and ortho to the methoxy groups (positions 3 and 6) are activated. However, the position between the two methoxy groups (position 3) is sterically hindered. Therefore, iodination is likely to occur at the less hindered ortho position to the 4-methoxy group, which is position 3, or at the ortho position to the 5-methoxy group, which is position 6. To achieve iodination at the desired position 2, a different synthetic strategy might be required, potentially involving a starting material that already contains the desired substitution pattern or using a directing group.
However, for the purpose of this guide, a general protocol for the iodination of a dimethoxybenzoate derivative is presented.
Reaction Scheme:
A Technical Guide to the Spectral Properties of Methyl 2-iodo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the spectral data for Methyl 2-iodo-4,5-dimethoxybenzoate, a key intermediate in the synthesis of novel imaging agents. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₀H₁₁IO₄, with a molecular weight of 322.10 g/mol . Its chemical structure is presented below:
Caption: Chemical structure of this compound.
The spectral data presented in this guide has been compiled from the doctoral thesis of Stevenson, L. (2010), "New SPECT imaging agents for the translocator protein," from the University of Glasgow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.33 | s | 1H | Ar-H |
| 6.91 | s | 1H | Ar-H |
| 3.89 | s | 3H | OCH₃ |
| 3.86 | s | 3H | OCH₃ |
| 3.85 | s | 3H | COOCH₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 167.1 | C =O |
| 151.7 | Ar-C |
| 148.2 | Ar-C |
| 126.9 | Ar-C |
| 114.7 | Ar-C H |
| 113.8 | Ar-C H |
| 91.9 | Ar-C -I |
| 56.4 | OC H₃ |
| 56.1 | OC H₃ |
| 52.5 | COOC H₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 322.0 | [M]⁺ (Molecular Ion) |
| 291.0 | [M - OCH₃]⁺ |
Infrared (IR) Spectroscopy
While specific IR data from the primary source is not available, typical vibrational frequencies for the functional groups present in this compound can be predicted.
Table 4: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~ 1720 | C=O (Ester) | Stretch |
| ~ 1600, 1500 | C=C (Aromatic) | Stretch |
| ~ 1250 | C-O (Ester) | Stretch |
| ~ 1100 | C-O (Ether) | Stretch |
| ~ 2950 | C-H (sp³) | Stretch |
| ~ 3050 | C-H (sp²) | Stretch |
Experimental Protocols
The following experimental methodologies are based on the procedures detailed in the aforementioned thesis by Stevenson (2010).
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer.
-
Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
-
Instrumentation: Mass spectra were obtained using a Shimadzu spectrometer.
-
Ionization Method: While the specific ionization method was not detailed, electrospray ionization (ESI) or electron ionization (EI) are common techniques for this type of analysis.
Logical Workflow for Compound Characterization
The process of identifying and characterizing a synthesized compound like this compound follows a logical progression of analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of an organic compound.
Solubility Profile of Methyl 2-iodo-4,5-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of Methyl 2-iodo-4,5-dimethoxybenzoate, a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a comprehensive overview based on the known behavior of structurally similar molecules, outlines a detailed experimental protocol for determining precise solubility, and presents a logical workflow for solubility testing.
Predicted Solubility in Organic Solvents
The solubility of this compound is dictated by its molecular structure, which includes a substituted benzene ring, an ester group, and two methoxy groups. The presence of the polar ester and ether functionalities suggests solubility in a range of organic solvents. Based on data from related substituted iodobenzoates, the following qualitative solubility profile is anticipated.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the ester and methoxy groups. |
| Ethanol | Soluble | Similar to methanol, expected to be a good solvent.[1][2] | |
| Polar Aprotic | Acetone | Readily Soluble | Dipole-dipole interactions facilitate dissolution.[1][2] |
| Ethyl Acetate | Soluble | Often used in extraction and chromatography of similar compounds. | |
| Dichloromethane | Soluble | A common solvent for organic reactions and purifications. | |
| Chloroform | Soluble | A related compound, methyl 5-iodo-2-methoxybenzoate, is soluble in deuterated chloroform (CDCl3). | |
| Nonpolar | Ether (Diethyl ether) | Soluble | The overall organic character of the molecule allows for solubility.[1] |
| Benzene | Soluble | Aromatic stacking interactions can contribute to solubility.[1] | |
| Hexane | Sparingly Soluble | The polarity of the ester and methoxy groups limits solubility in highly nonpolar solvents. | |
| Aqueous | Water | Insoluble | The large, nonpolar aromatic ring and the iodine atom lead to poor water solubility.[1] |
Experimental Protocol: Determination of a Saturated Solution
To ascertain the quantitative solubility of this compound in a specific organic solvent, the following isothermal shake-flask method is recommended. This protocol is designed to achieve equilibrium and provide a reliable measurement of solubility at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Dilute a known aliquot of the saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for solubility determination and a conceptual representation of the factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Stability and Storage of Methyl 2-iodo-4,5-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-iodo-4,5-dimethoxybenzoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from chemical supplier recommendations, stability studies on structurally similar substituted benzoates, and established principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from chemical suppliers and the known sensitivity of similar compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Light | Protect from light | Iodinated aromatic compounds can be light-sensitive, leading to photolytic degradation. Use of amber vials or storage in the dark is advised. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation, which can be a degradation pathway for substituted aromatic compounds. |
| Moisture | Store in a dry environment. Keep container tightly closed. | To prevent hydrolysis of the methyl ester group. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These include hydrolysis, oxidation, and photolysis.
Caption: Potential degradation pathways for this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. While specific data for this compound is not publicly available, the following table presents hypothetical data based on typical results for similar substituted benzoates.[1]
Table 1: Hypothetical Forced Degradation Data
| Stress Condition | Time (hours) | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Predicted) |
| 0.1 N HCl | 6 | 60°C | 5 - 15% | 2-iodo-4,5-dimethoxybenzoic acid |
| 0.1 N NaOH | 4 | Room Temp. | 20 - 40% | 2-iodo-4,5-dimethoxybenzoic acid |
| 6% H₂O₂ | 6 | Room Temp. | 10 - 25% | Oxidized aromatic species |
| Dry Heat | 24 | 80°C | < 5% | - |
| Photolytic (UV) | 24 | Room Temp. | 15 - 30% | Complex mixture of degradants |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol is adapted from general guidelines for forced degradation studies and methodologies used for similar compounds.[1][2]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (6% v/v)
-
Deionized water
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 6 hours. After cooling, neutralize the solution with 0.1 N NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Store the solution in the dark at room temperature for 6 hours.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 24 hours. Dissolve the heat-treated solid in methanol for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 200 watt hours/square meter) and subsequently to cool fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following HPLC method is a starting point for the development of a validated stability-indicating method for this compound, based on methods for similar compounds.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
References
In-Depth Technical Guide to Methyl 2-iodo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential biological activities of Methyl 2-iodo-4,5-dimethoxybenzoate (CAS No: 173043-61-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes available data for the compound itself and its structurally similar analogs to provide a thorough understanding for research and development purposes.
Chemical and Physical Properties
This compound is a halogenated and methoxylated derivative of methyl benzoate. Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 173043-61-3 |
| Molecular Formula | C₁₀H₁₁IO₄ |
| Molecular Weight | 322.1 g/mol |
Safety and Hazard Information
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following safety and hazard information is inferred from the analysis of SDS for structurally related iodinated and dimethoxy-substituted aromatic compounds. Researchers should handle this compound with the care required for a novel chemical entity.
2.1. GHS Hazard Classification (Inferred)
Based on analogous compounds, this compound may be classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
2.2. Precautionary Statements (Recommended)
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
3.1. General Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light.
3.2. First Aid Measures (Based on Analogs)
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, its structural similarity to other phenolic compounds, such as derivatives of gallic acid, suggests potential antioxidant and antimicrobial properties.[1] Phenolic compounds are known to exert their effects through various mechanisms, including the modulation of inflammatory pathways.[2][3][4]
4.1. Postulated Antioxidant and Anti-inflammatory Mechanism
Phenolic compounds can act as antioxidants by scavenging free radicals. Furthermore, they may exhibit anti-inflammatory effects by interfering with signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB signaling cascade is a key regulator of the inflammatory response.[2][5] It is hypothesized that compounds like this compound could potentially inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Below is a diagram illustrating the postulated inhibitory effect on the NF-κB signaling pathway.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Synthesis
The synthesis of this compound would likely involve the iodination of a dimethoxybenzoate precursor or the esterification of the corresponding carboxylic acid. Below is a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by qualified individuals in a suitably equipped facility and in accordance with all applicable safety regulations. The toxicological properties of this compound have not been fully investigated.
References
- 1. chemscene.com [chemscene.com]
- 2. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 2-iodo-4,5-dimethoxybenzoate in the Synthesis of Bioactive Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-iodo-4,5-dimethoxybenzoate is a highly functionalized aromatic building block that serves as a versatile precursor in the synthesis of a variety of natural products, particularly those possessing a dimethoxy-substituted phenyl ring. Its strategic placement of an iodo group ortho to a methoxycarbonyl moiety, along with two additional methoxy groups, renders it an ideal substrate for a range of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the application of this compound in natural product synthesis, with a focus on the construction of lignan and isoquinoline alkaloid skeletons. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in complex synthetic endeavors.
Introduction: The Versatility of a Key Building Block
The pursuit of efficient and elegant total syntheses of natural products is a cornerstone of organic chemistry, driving the development of novel synthetic methodologies and strategies. The choice of starting materials is critical to the success of these endeavors. This compound has emerged as a valuable starting material due to its inherent structural features that allow for precise and controlled elaboration into complex molecular architectures.
The electron-rich nature of the benzene ring, coupled with the ortho-iodine substituent, makes this compound an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann couplings, are fundamental tools for the construction of C-C and C-heteroatom bonds, which are prevalent in the structures of many bioactive natural products.
This guide will explore the synthetic utility of this compound, with a particular emphasis on its application in the synthesis of dibenzocyclooctadiene lignans and isoquinoline alkaloids, two classes of natural products with significant pharmacological activities.
Synthetic Strategies and Key Transformations
The primary synthetic utility of this compound lies in its ability to participate in cross-coupling reactions to form biaryl systems or to introduce new carbon-based functionalities. These transformations are pivotal in assembling the core structures of many natural products.
Biaryl Coupling Reactions: Constructing the Core of Lignans
Dibenzocyclooctadiene lignans, such as steganone and schizandrin, are characterized by a central eight-membered ring flanked by two substituted phenyl rings. The formation of the biaryl bond connecting these two rings is a key synthetic challenge. This compound serves as an excellent precursor to one of these aromatic rings.
Ullmann Coupling: A classic method for biaryl synthesis, the Ullmann reaction involves the copper-mediated coupling of two aryl halides. While traditionally requiring harsh conditions, modern modifications have made it a more viable option.
Suzuki-Miyaura Coupling: A more contemporary and widely used method, the Suzuki-Miyaura reaction utilizes a palladium catalyst to couple an aryl halide with an organoboron reagent. This reaction is known for its mild conditions and high functional group tolerance.
Synthesis of Isoquinoline Alkaloids
The isoquinoline alkaloid framework is another common target in natural product synthesis. While not a direct precursor to the heterocyclic ring itself, this compound can be elaborated into intermediates that are then used in classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions.
Data Presentation: A Comparative Overview of Key Reactions
The following tables summarize quantitative data for key reactions involving this compound and analogous compounds, providing a basis for comparison and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Iodoanisole | 3,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | Methyl 4-iodobenzoate | 2-Methylphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
Table 2: Heck Coupling of Aryl Iodides with Alkenes
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | Iodobenzene | Styrene | Pd(PPh₃)₄ (1) | K₂CO₃ | Acetonitrile | 80 | 16 | 90 |
| 3 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 12 | 82 |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 90-98 |
| 2 | 4-Iodotoluene | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | Diisopropylamine | Toluene | 50 | 8 | 89 |
| 3 | 1-Iodo-3,5-dimethoxybenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | K₂CO₃ | DMF | 80 | 12 | 85 |
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving the use of this compound and its derivatives.
Protocol 1: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound, a key intermediate for dibenzocyclooctadiene lignans, using a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
3,4,5-Trimethoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 3,4,5-trimethoxyphenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intramolecular Biaryl Coupling via Ullmann-type Reaction
Objective: To effect the intramolecular cyclization of a di-iodo biaryl precursor to form the dibenzocyclooctadiene ring system.
Materials:
-
Di-iodo biaryl precursor (1.0 equiv)
-
Copper(I) iodide (CuI) (2.0 equiv)
-
1,10-Phenanthroline (4.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the di-iodo biaryl precursor, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate the tube and backfill with argon or nitrogen. Repeat this process three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: General workflow for dibenzocyclooctadiene lignan synthesis.
Caption: Heck reaction involving an aryl iodide.
Conclusion
This compound is a powerful and versatile building block in the arsenal of the synthetic organic chemist. Its application in the construction of complex natural products, particularly lignans and isoquinoline alkaloids, is well-established, though often demonstrated through analogous structures in readily available literature. The strategic use of modern cross-coupling reactions allows for the efficient and controlled formation of key carbon-carbon bonds, paving the way for the total synthesis of biologically significant molecules. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this valuable starting material. Further exploration and optimization of the presented methodologies will undoubtedly lead to the discovery of novel and efficient routes to a wide array of natural products and their analogues, contributing to advancements in medicinal chemistry and drug development.
Methodological & Application
"Methyl 2-iodo-4,5-dimethoxybenzoate" Suzuki coupling protocol
An Application Note and Protocol for the Suzuki-Miyaura Coupling of Methyl 2-iodo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is particularly crucial in the field of drug discovery and development for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in medicinally active compounds. This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The presence of the electron-donating methoxy groups and the ester functionality on the aromatic ring makes this substrate an interesting candidate for the synthesis of a diverse range of complex molecules.
The general reaction involves the palladium-catalyzed cross-coupling of the aryl iodide (this compound) with an organoboron species, typically an arylboronic acid, in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired biaryl product.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for this compound. Optimization may be required for specific arylboronic acids.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 85-90 | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 60-80 | [2] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | 70-95 | [3] |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 75-90 | [2] |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid using Pd(PPh₃)₄ as the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system. A common mixture is a 3:1:1 ratio of toluene:ethanol:water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the aryl iodide).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the arylboronic acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Disclaimer: This protocol provides a general guideline. The reaction conditions may require optimization for different substrates to achieve the best results. It is recommended to perform a small-scale trial reaction before scaling up.
References
Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-iodo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[1][2] The Sonogashira coupling is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[1]
Methyl 2-iodo-4,5-dimethoxybenzoate is an electron-rich aryl iodide, a class of substrates that can present unique challenges and opportunities in cross-coupling reactions. The electron-donating methoxy groups can influence the reactivity of the aryl iodide. This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling of this compound with terminal alkynes. The provided data, based on analogous systems, serves as a guide for reaction optimization.
Reaction Principle
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, this compound). This is followed by a transmetalation step where the copper acetylide transfers the alkyne group to the palladium complex. The cycle is completed by reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This intermediate is the key species for the transmetalation step in the palladium cycle.
Variations of the Sonogashira coupling have been developed, including copper-free versions, to address challenges such as the formation of diynes (Glaser coupling).[1]
Tabulated Reaction Conditions for Analogous Systems
| Aryl Iodide (Analog) | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-diiodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 15 | DIPA (2) | Toluene | r.t. | 12 | 82 | [3] |
| 2,6-diiodoanisole | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 15 | DIPA (2) | Toluene | r.t. | 12 | 82 | [3] |
| 4-methyl-2,6-diiodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 15 | DIPA (2) | Toluene | r.t. | 12 | ~70 | [3] |
| 4-methyl-2,6-diiodoanisole | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | 15 | DIPA (2) | Toluene | r.t. | 12 | ~70 | [3] |
DIPA = Diisopropylamine, r.t. = room temperature
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Anhydrous amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Syringes and needles
-
Workup and purification reagents (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, sodium sulfate, silica gel)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI) under a counterflow of inert gas.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Sequentially add the anhydrous amine base (e.g., diisopropylamine) and the terminal alkyne via syringe while stirring.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine base and copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.
-
Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of Methyl 2-iodo-4,5-dimethoxybenzoate with Acrylates
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, including the development of pharmaceutical intermediates. This document aims to provide detailed application notes and protocols for the Heck reaction between Methyl 2-iodo-4,5-dimethoxybenzoate and various acrylates. This specific reaction is of interest for the synthesis of substituted cinnamate derivatives, which are valuable precursors in medicinal chemistry. However, a comprehensive search of the scientific literature did not yield specific examples of the Heck reaction utilizing this compound as the aryl halide substrate.
Therefore, the following sections provide a generalized protocol and application notes based on well-established Heck reaction principles with similar aryl iodides. Researchers should consider this information as a starting point for optimization and development of specific reaction conditions for their unique applications.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, facilitates the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its reliability in forming carbon-carbon bonds. The general scheme for the Heck reaction is depicted below:
Caption: General scheme of the Mizoroki-Heck reaction.
In the context of drug development, the products of the Heck reaction involving this compound and acrylates, substituted methyl cinnamates, are valuable scaffolds for the synthesis of biologically active molecules.
General Experimental Protocol
The following protocol is a generalized procedure for the Heck reaction of an aryl iodide with an acrylate. This should be adapted and optimized for the specific reaction between this compound and the desired acrylate.
Materials:
-
This compound
-
Acrylate (e.g., methyl acrylate, ethyl acrylate, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (1.5-2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the degassed solvent, followed by the acrylate (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Heck reaction.
Data Presentation (Hypothetical)
As no specific data exists for the Heck reaction of this compound, the following tables are presented as templates for researchers to populate with their experimental results.
Table 1: Optimization of Reaction Conditions for the Heck Reaction of this compound with Methyl Acrylate.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | Data |
| 2 | PdCl₂(PPh₃)₂ (2) | Et₃N | DMF | 100 | 12 | Data |
| 3 | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | 12 | Data |
| 4 | Pd(OAc)₂ (2) | Et₃N | MeCN | 80 | 24 | Data |
| 5 | ... | ... | ... | ... | ... | Data |
Table 2: Substrate Scope with Various Acrylates.
| Entry | Acrylate | Product | Yield (%) |
| 1 | Methyl Acrylate | Methyl (E)-3-(2-methoxycarbonyl-4,5-dimethoxyphenyl)acrylate | Data |
| 2 | Ethyl Acrylate | Ethyl (E)-3-(2-methoxycarbonyl-4,5-dimethoxyphenyl)acrylate | Data |
| 3 | n-Butyl Acrylate | n-Butyl (E)-3-(2-methoxycarbonyl-4,5-dimethoxyphenyl)acrylate | Data |
| 4 | t-Butyl Acrylate | t-Butyl (E)-3-(2-methoxycarbonyl-4,5-dimethoxyphenyl)acrylate | Data |
Discussion and Future Outlook
While specific literature precedents for the Heck reaction of this compound are unavailable, the general principles of the Heck reaction provide a strong foundation for developing a successful protocol. Key parameters to optimize will include the choice of palladium catalyst, base, solvent, and reaction temperature. The electronic nature of the dimethoxy- and methoxycarbonyl- substituents on the aryl iodide may influence the reaction kinetics and should be taken into consideration during optimization.
For drug development professionals, the successful implementation of this reaction will provide access to a range of substituted cinnamate derivatives. These can serve as key building blocks for the synthesis of novel therapeutic agents. Further research in this area is warranted to establish a robust and scalable protocol for this specific transformation.
Conclusion
This document provides a foundational guide for researchers and scientists interested in the Heck reaction of this compound with acrylates. Although specific experimental data is not available in the current literature, the provided generalized protocol, workflow, and data templates offer a structured approach to developing and optimizing this potentially valuable synthetic transformation. Careful experimentation and systematic optimization will be crucial for achieving high yields and purity of the desired cinnamate products.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-iodo-4,5-dimethoxybenzoate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of methyl 2-iodo-4,5-dimethoxybenzoate with various primary amines. This reaction is a powerful tool for the synthesis of N-aryl compounds, which are significant in medicinal chemistry and materials science.[1][2]
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1] This reaction has gained widespread use due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing aryl amines.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency.[3] For the coupling of aryl iodides with primary amines, various catalyst systems have been developed, often employing bulky and electron-rich phosphine ligands to facilitate the catalytic cycle.[4][5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.[3][4]
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.[4]
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Aryl iodides are generally reactive electrophiles in this transformation, although their reactivity can sometimes be inhibited by the formation of off-cycle palladium iodide dimers.[3][4] The choice of an appropriate ligand is crucial to prevent this and promote the desired C-N bond formation.[1]
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.
| Parameter | Common Choices & Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycle precatalysts (e.g., G3 or G4 precatalysts). Precatalysts can offer faster reaction times and higher efficiency as they readily form the active Pd(0) species.[3] |
| Ligand | Bulky, electron-rich biaryl monophosphine ligands are often preferred for coupling primary amines. Examples include XPhos, SPhos, RuPhos, and BrettPhos.[6][7][8] Bidentate ligands like BINAP and DPPF have also been used effectively with aryl iodides.[1] |
| Base | Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[5] |
| Solvent | Anhydrous, aprotic solvents are required. Toluene, dioxane, and THF are frequently used. Toluene is often favored for reactions involving aryl iodides.[4] |
| Temperature | Reaction temperatures typically range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the substrates and the catalyst system. |
| Atmosphere | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand. |
Experimental Protocol: General Procedure
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary amine. Optimization may be required for specific primary amines.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Add this compound and the anhydrous solvent.
-
Addition of Amine: Add the primary amine to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time (typically 1-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes
| Entry | Primary Amine | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Expected Yield Range |
| 1 | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good to Excellent |
| 2 | Benzylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | Good to Excellent |
| 3 | Aniline | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Dioxane | 110 | Moderate to Good |
| 4 | Cyclohexylamine | G3-XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |
| 5 | tert-Butylamine | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 110 | Moderate to Good |
Note: The conditions and yields presented are illustrative and should be optimized for each specific substrate combination.
Visualizations
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Isoquinoline Derivatives from Methyl 2-iodo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of isoquinoline and isoquinolone derivatives, key scaffolds in medicinal chemistry, starting from the readily available building block, Methyl 2-iodo-4,5-dimethoxybenzoate. The protocols outlined below are based on robust palladium-catalyzed cross-coupling reactions, offering a versatile and efficient approach to a variety of substituted isoquinoline frameworks.
Introduction
Isoquinoline and its derivatives are prevalent structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The development of efficient synthetic routes to access these core structures is of significant interest in drug discovery and development. This document details two primary palladium-catalyzed strategies for the synthesis of isoquinoline derivatives from this compound: a Sonogashira coupling-cyclization cascade for the preparation of substituted isoquinolines and a sequential α-arylation/cyclization for the synthesis of isoquinolones.
Synthetic Strategies
The synthesis of the isoquinoline core from this compound can be achieved through two principal pathways, each leveraging a palladium-catalyzed carbon-carbon bond formation as the key step.
Strategy 1: Sonogashira Coupling and Annulation for Isoquinoline Synthesis
This approach involves an initial Sonogashira coupling of this compound with a terminal alkyne. The resulting 2-alkynylbenzoate intermediate, upon reaction with a nitrogen source, undergoes a cyclization to furnish the isoquinoline ring. A notable example of this strategy is the Larock-type annulation.
Strategy 2: Palladium-Catalyzed α-Arylation and Cyclization for Isoquinolone Synthesis
This methodology entails the palladium-catalyzed α-arylation of a ketone with this compound. The resulting 1,5-dicarbonyl-type intermediate is then cyclized in the presence of an ammonia source to yield the corresponding isoquinolone derivative.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted Isoquinolines via Palladium-Catalyzed Annulation of Alkynes
This protocol is adapted from the general principles of Larock-type isoquinoline synthesis, which involves a palladium-catalyzed coupling of an ortho-iodo-carbonyl compound with an alkyne, followed by an imination and cyclization sequence.[2]
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of 3-substituted isoquinolines.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Ammonium acetate
-
Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (0.05 equiv), Triphenylphosphine (0.1 equiv), and Copper(I) iodide (0.1 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
To the stirred solution, add the terminal alkyne (1.2 equiv) followed by potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion of the coupling reaction, cool the mixture to room temperature.
-
Add ammonium acetate (5.0 equiv) and heat the mixture to 120 °C for 6-12 hours to facilitate the cyclization.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Reagent | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | - | DMF | - | - | - |
| Phenylacetylene | 1.2 | - | DMF | - | - | - |
| Pd(OAc)₂ | - | 5 | DMF | 100 | 12-24 | ~70-85 |
| PPh₃ | - | 10 | DMF | 100 | 12-24 | - |
| CuI | - | 10 | DMF | 100 | 12-24 | - |
| K₂CO₃ | 2.0 | - | DMF | 100 | 12-24 | - |
| Ammonium Acetate | 5.0 | - | DMF | 120 | 6-12 | - |
Note: Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific alkyne used.
Protocol 2: Synthesis of Isoquinolones via Sequential Palladium-Catalyzed α-Arylation and Cyclization
This protocol describes a two-step, one-pot synthesis of isoquinolone derivatives. The key steps are the palladium-catalyzed α-arylation of a ketone with this compound, followed by a condensation-cyclization with an ammonia source.[1]
Reaction Scheme:
Caption: Synthesis of isoquinolones via α-arylation and cyclization.
Materials:
-
This compound
-
Ketone (e.g., Acetophenone)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Ammonium chloride (NH₄Cl)
-
Toluene, anhydrous
-
Ethanol/Water mixture (for cyclization)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
α-Arylation:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv).
-
Add anhydrous toluene, followed by this compound (1.0 equiv), the ketone (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction by TLC until the starting aryl iodide is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Cyclization:
-
To the crude reaction mixture from the previous step, add a solution of ammonium chloride (10.0 equiv) in a 3:1 ethanol/water mixture.[1]
-
Seal the reaction tube and heat to 110 °C for 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired isoquinolone.
-
Quantitative Data (Representative):
| Step | Reagent | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| α-Arylation | This compound | 1.0 | - | Toluene | 100 | 4-8 | ~80-95 |
| Acetophenone | 1.2 | - | Toluene | 100 | 4-8 | - | |
| Pd₂(dba)₃ | - | 1 | Toluene | 100 | 4-8 | - | |
| XPhos | - | 4 | Toluene | 100 | 4-8 | - | |
| NaOtBu | 1.4 | - | Toluene | 100 | 4-8 | - | |
| Cyclization | α-Arylated Intermediate | 1.0 | - | EtOH/H₂O (3:1) | 110 | 12-16 | ~75-90 |
| NH₄Cl | 10.0 | - | EtOH/H₂O (3:1) | 110 | 12-16 | - |
Note: Yields are based on analogous reactions and represent the yield for each individual step.[1]
Signaling Pathways and Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of isoquinolone derivatives as described in Protocol 2.
Caption: Experimental workflow for isoquinolone synthesis.
Conclusion
The methodologies presented herein provide robust and versatile routes for the synthesis of substituted isoquinoline and isoquinolone derivatives from this compound. These protocols, centered around powerful palladium-catalyzed cross-coupling reactions, offer researchers in medicinal chemistry and drug development effective tools for the construction of these important heterocyclic scaffolds. The provided quantitative data and detailed procedures serve as a strong foundation for the synthesis of novel compounds for biological evaluation.
References
Application Notes and Protocols: "Methyl 2-iodo-4,5-dimethoxybenzoate" in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodo-4,5-dimethoxybenzoate is a versatile aromatic building block increasingly utilized in the synthesis of a wide array of heterocyclic compounds. Its strategic placement of an iodo group ortho to a methyl ester, along with two activating methoxy groups on the benzene ring, makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. These reactions, including the Heck, Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enable the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex heterocyclic scaffolds. Many of these scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in biologically active natural products and synthetic pharmaceuticals.
These application notes provide an overview of the utility of this compound in heterocyclic synthesis and offer a detailed protocol for a representative transformation: the intramolecular Heck reaction to form a 6,7-dimethoxyisoindolin-1-one derivative.
Synthetic Applications Overview
This compound serves as a key precursor for the synthesis of various heterocyclic systems. The electron-rich nature of the benzene ring, coupled with the reactive carbon-iodine bond, facilitates a range of cyclization strategies.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Key Synthetic Strategy | Potential Coupling Partner |
| Isoindolinones | Intramolecular Heck Reaction | N-allyl-amides |
| Quinazolinones | Suzuki Coupling / Buchwald-Hartwig Amination | Boronic acids / Amines |
| Indoles | Larock Indole Synthesis | Alkynes |
| Benzofurans | Intramolecular O-arylation | Propargyl alcohols |
| Carbazoles | Buchwald-Hartwig Amination | Anilines |
Featured Application: Synthesis of 6,7-Dimethoxyisoindolin-1-one via Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the construction of cyclic and polycyclic frameworks.[1][2] In this representative application, a derivative of this compound undergoes a palladium-catalyzed intramolecular cyclization to yield a substituted isoindolin-1-one. This heterocyclic core is present in a number of biologically active molecules.
Reaction Scheme
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 2-iodo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 2-iodo-4,5-dimethoxybenzoate. This versatile building block is a valuable precursor in the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-donating methoxy groups and the sterically hindered ortho-iodo position present unique considerations for reaction optimization. These notes offer a comprehensive guide to navigating these challenges and successfully employing this substrate in several key cross-coupling reactions.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[1][2] These reactions have revolutionized the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2] The general catalytic cycle for many of these transformations involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki, and Sonogashira reactions) or migratory insertion (for Heck reactions), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][3]
This compound is an attractive substrate for these reactions due to the presence of a reactive carbon-iodine bond. The dimethoxy substitution pattern is a common feature in many biologically active natural products and synthetic compounds. This document will focus on four major classes of palladium-catalyzed cross-coupling reactions utilizing this substrate: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
While specific experimental data for the cross-coupling of this compound is not extensively reported, the following tables provide representative conditions and expected yield ranges based on analogous reactions with structurally similar aryl iodides. These tables are intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 80-100 | 12-24 | 85-95[4] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 90-98 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 85-95 |
Table 2: Heck Coupling of Aryl Iodides with Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 100-120 | 16-24 | 70-85[5] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (1.5) | DMF | 100 | 24 | 80-90 |
| Cyclohexene | Pd(OAc)₂ (5) | - | K₂CO₃ (2.0) | NMP | 120 | 24 | 60-75 |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 60 | 6-12 | 85-95 |
| 1-Octyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine (3.0) | DMF | 80 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.0) | Toluene | 70 | 10 | 90-98[6] |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95[7] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2.0) | t-BuOH | 100 | 16 | 88-96 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. It is highly recommended to perform small-scale test reactions to optimize conditions such as catalyst, ligand, base, solvent, temperature, and reaction time for each specific set of coupling partners.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of biaryl compounds.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv)[4]
-
Degassed solvent system (e.g., Toluene/Water, 4:1)[8]
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
This protocol provides a general procedure for the synthesis of substituted alkenes.[2][9]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[5]
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)[5]
-
Base (e.g., Et₃N, 2.0 equiv)[5]
-
Anhydrous solvent (e.g., DMF, Toluene)[5]
-
Sealed tube or pressure vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Purge the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated palladium black.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
This protocol outlines a general procedure for the synthesis of aryl alkynes.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 3-5 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of N-aryl amines.[1][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[7]
-
Ligand (e.g., XPhos, 2-4 mol%)[7]
-
Base (e.g., NaOtBu, 1.4 equiv)[7]
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)[7]
-
Schlenk tube or glovebox
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox or a flame-dried Schlenk tube, combine this compound, the amine, the palladium precatalyst, the ligand, and the base.
-
Add the anhydrous, aprotic solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Sonogashira Coupling with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Discovered by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable in a variety of scientific fields, including the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][2][4] The reaction is typically carried out under mild conditions, often at room temperature, and can tolerate a wide range of functional groups, making it highly valuable in the synthesis of complex molecules.[1]
The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[2][5][6] The use of a copper co-catalyst significantly increases the reaction's reactivity, allowing for milder conditions compared to earlier palladium-catalyzed alkyne couplings.[2][5] However, variations of the reaction, such as copper-free Sonogashira coupling, have been developed to avoid potential side reactions like the homocoupling of alkynes (Glaser coupling).[1][3]
Reaction Mechanism
The mechanism of the copper-co-catalyzed Sonogashira reaction is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7][8]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex.[3][7] This is followed by a transmetalation step where the acetylide group is transferred from the copper acetylide intermediate to the palladium complex.[7][9] The final step is reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst.[7]
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[7][8] This intermediate is crucial for the transmetalation step in the palladium cycle.[7]
The reactivity of the halide in the oxidative addition step generally follows the order: I > OTf > Br >> Cl.[1]
Experimental Protocols
Below is a general experimental protocol for a typical Sonogashira coupling reaction. Researchers should note that optimal conditions (e.g., solvent, base, temperature, and catalyst loading) may vary depending on the specific substrates used.
General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling:
-
Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq).[8]
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, THF, or an amine solvent like diisopropylamine).[7][8]
-
Reagent Addition: To the stirred solution, add the following reagents sequentially:
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-100°C) until the starting material is consumed, as monitored by TLC or GC/MS.[10] Reaction times can range from a few hours to overnight.[7]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[7]
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[7]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by washing with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling reaction under various conditions, illustrating the effects of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 3 | >95 |
| 2 | 4-Iodotoluene | 1-Heptyne | Pd(OAc)₂ (5) / PPh₃ (20) | 20 | i-Pr₂NH | DMF | RT | 1 | ~98 |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 96[10] |
| 4 | (E)-Iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) / PPh₃ (20) | 20 | i-Pr₂NH | DMF | RT | 1 | ~90[8] |
Table 2: Influence of Palladium Catalyst and Ligands
| Catalyst | Ligand | Aryl Halide | Terminal Alkyne | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Aryl Iodides/Bromides | Various | Good to Excellent | Standard, widely used catalyst.[5] |
| Pd(OAc)₂ | PPh₃ | Aryl Iodides/Bromides | Various | Good to Excellent | Often used as a precursor to the active Pd(0) species.[8] |
| Pd₂(dba)₃ | XPhos | Aryl Bromides | Various | High | Bulky, electron-rich phosphine ligands can improve efficiency.[11][12] |
| Pd-NHC Complexes | NHC | Aryl Iodides/Bromides | Various | High | N-heterocyclic carbene ligands offer high stability and activity.[1] |
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling Reaction
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 2-iodo-4,5-dimethoxybenzoate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of Methyl 2-iodo-4,5-dimethoxybenzoate with various boronic acids. This reaction is a powerful tool for the synthesis of substituted biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols provided are based on established methodologies for Suzuki-Miyaura reactions involving structurally similar aryl iodides.
Introduction
This compound is a versatile building block in organic synthesis. The presence of the iodo group allows for facile carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the coupling of the aryl iodide with a wide range of aryl and heteroaryl boronic acids, providing access to a diverse library of biphenyl derivatives. The dimethoxy substitution pattern on the aromatic ring is a common feature in many biologically active molecules, making the products of these reactions of significant interest in drug discovery and development.
The Suzuki-Miyaura reaction is favored in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]
Applications in Medicinal Chemistry and Materials Science
The biphenyl scaffold synthesized from this compound is a privileged structure in medicinal chemistry. These compounds can serve as precursors to novel therapeutics targeting a range of diseases. The ability to introduce diverse functionalities through the boronic acid coupling partner allows for the systematic exploration of structure-activity relationships (SAR).
In materials science, the resulting biaryl compounds can be utilized as building blocks for the synthesis of conjugated polymers and organic electronic materials.[3] The tailored electronic and photophysical properties of these materials make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]
Experimental Protocols
The following section details a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a representative boronic acid. Optimization of reaction conditions may be necessary for different boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions of aryl iodides.[4][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if using a simple palladium source, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv.).
-
If using a palladium source like Pd(OAc)₂, add a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biphenyl product.
-
Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be used as a starting point for the reaction of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12-24 | 70-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-24 | 80-98[4] |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18-24 | 75-95 |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 2-iodo-4,5-dimethoxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving Methyl 2-iodo-4,5-dimethoxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, a sterically hindered and electron-rich aryl iodide.
Question: My Suzuki coupling reaction is resulting in a low or no yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in Suzuki couplings with sterically hindered and electron-rich substrates like this compound are a common challenge. The primary reasons often relate to inefficiencies in the catalytic cycle. Here is a systematic approach to troubleshoot and optimize your reaction:
1. Catalyst and Ligand Selection: This is a critical factor for success with challenging substrates. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[1]
- Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos).[2] These ligands are known to accelerate the oxidative addition step with electron-rich aryl halides. Pre-formed palladium catalysts incorporating these ligands can also be highly effective.
2. Base Selection: The choice of base is crucial for the transmetalation step and is often dependent on the solvent system.
- Recommendation: A screening of bases is recommended. For polar aprotic solvents like DMF, weaker bases such as K₂CO₃ or K₃PO₄ can be effective. In ethereal solvents like THF or dioxane, stronger bases like Cs₂CO₃ might be necessary. The presence of water can be critical for the activity of bases like carbonates and phosphates.
3. Solvent System: The solvent influences the solubility of reagents and reaction kinetics.
- Recommendation: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with a small amount of water. If solubility is an issue, screening different solvent systems is advisable.
4. Reaction Temperature: Inefficient coupling of aryl iodides can sometimes be observed at lower temperatures.
- Recommendation: If the reaction is sluggish, gradually increasing the temperature (e.g., to 80-110 °C) may improve the reaction rate and yield.
5. Reagent Quality: The purity of all reagents is paramount.
- Recommendation: Ensure the boronic acid is not degraded, as they can be prone to protodeboronation. Use fresh or properly stored boronic acid. Solvents should be anhydrous and of high purity.
Question: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of my starting material. How can I minimize these?
Answer:
The formation of byproducts indicates competing reaction pathways. Here’s how to address common side reactions:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can lead to an excess of Pd(II) species at the start of the reaction.
-
Solution: Thoroughly degas the reaction mixture and solvents before adding the palladium catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent. Using a Pd(0) pre-catalyst can also minimize the initial concentration of Pd(II).
-
-
Dehalogenation (Protodeiodination): This occurs when the iodine atom is replaced by a hydrogen atom.
-
Solution: The choice of base and solvent can influence dehalogenation. Using an aprotic solvent and a non-coordinating base may help. Additionally, screening different phosphine ligands can identify one that favors the desired reductive elimination over dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: Is water necessary for the Suzuki coupling of this compound?
A1: While not always strictly required, the presence of a small amount of water is often beneficial and can be critical for the efficacy of certain bases, such as carbonates and phosphates. It is a common component in many successful Suzuki coupling protocols.
Q2: My reaction mixture turns black. Is this an indication of failure?
A2: A color change to black may indicate the formation of palladium black, which is a less active form of the catalyst. While this can sometimes be associated with a failed reaction, it is not always the case. Some successful reactions may also exhibit a dark coloration. It is more important to monitor the reaction progress by techniques like TLC or LC-MS.
Q3: Can I use a different palladium precursor besides the common ones like Pd(OAc)₂ or Pd(PPh₃)₄?
A3: Yes, a wide variety of palladium precatalysts are available. For challenging substrates, pre-formed catalysts that incorporate bulky, electron-rich ligands (e.g., XPhos Pd G3) can be more efficient at generating the active Pd(0) species and may lead to better results.
Q4: How can I purify my product if it is difficult to separate from the catalyst and ligand residues?
A4: After the reaction work-up, purification is typically achieved by column chromatography on silica gel. If separation is challenging, techniques such as precipitation/recrystallization or using a scavenger resin to remove palladium residues can be explored.
Data Presentation
The following table summarizes representative reaction conditions for Suzuki-Miyaura couplings of aryl iodides that are structurally or electronically similar to this compound. These conditions can serve as a guide for designing your experiments.
| Aryl Halide (Analogous) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ (2.0) | DMF | Reflux | 1.5 | 92 |
| 5-Iodovanillin | Custom Pd(II) complex (0.01) | - | LiOH·H₂O (2.0) | H₂O + MeOH (1:1) | RT | 5 | 99 |
| Methyl 3-iodo-4-methoxybenzoate | Pd(PPh₃)₄ (6) | - | Sodium Phenoxide | Benzene | Reflux | - | Good |
| 4-Iodobenzophenone | Pd(PPh₃)₄ (1-5) | - | Na₂CO₃ (2.0-3.0) | Toluene/Ethanol/H₂O | Reflux | - | - |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-dioxane/H₂O (4:1) | 100 | - | - |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound. It is intended as a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 5:1)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Buchwald-Hartwig amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low yield in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is resulting in a low yield. What are the most common causes?
Low yields can stem from several factors, as the reaction is often sensitive to multiple variables.[1] The most common culprits include:
-
Suboptimal Catalyst System: The choice of palladium source and, most critically, the phosphine ligand is paramount for success and is highly dependent on the specific substrates used.[2]
-
Incorrect Base Selection: The base's strength, solubility, and particle size can significantly impact the reaction rate and outcome.[3][4] Strong bases may decompose sensitive functional groups, while weak bases might lead to slow or incomplete reactions.[3][4]
-
Inappropriate Solvent: The solvent affects the solubility of reagents and can influence the catalytic cycle. Some solvents can even inhibit the reaction by coordinating to the palladium center.[3][5]
-
Catalyst Deactivation or Inhibition: The active catalyst can be deactivated through various pathways, or inhibited by species generated during the reaction, such as iodide ions.[3][6]
-
Poor Substrate Reactivity: The nature of the aryl halide and the amine are key. For instance, aryl chlorides are generally less reactive than aryl bromides, and sterically hindered or electron-deficient amines can be challenging coupling partners.[2][3][7]
-
Presence of Impurities: Water and oxygen can interfere with the catalytic cycle, making an inert atmosphere crucial.[8]
Q2: How do I select the appropriate phosphine ligand?
Ligand selection is crucial and is determined largely by the class of the amine nucleophile.[3] Bulky, electron-rich phosphine ligands are generally preferred as they promote the key oxidative addition and reductive elimination steps.[2]
-
For Primary Amines: Ligands like BrettPhos are often effective.[4]
-
For Secondary Amines: Sterically hindered ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups have shown remarkable activity.[9][10]
-
For Amides and Heteroaryl Amines: These can be challenging substrates. More reactive and specialized ligands like tBuBrettPhos may be required for amides, while heteroaryl amines often need specific reaction optimization.[3][4]
-
General Purpose: Xantphos is a versatile and widely used ligand, though it may not always provide the highest yields compared to more specialized ligands.[2][11]
Q3: What is the role of the base and how do I choose the right one?
The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex, a key step in the catalytic cycle.[12][13] The choice depends on the substrate's functional group tolerance and the solvent.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are most common and often permit the highest reaction rates and lowest catalyst loadings.[3][4] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[4]
-
Weak Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance.[3][4] Cs₂CO₃ is often included in optimizations due to its good solubility in many organic solvents.[3] However, reactions with weaker bases may require higher temperatures or catalyst loadings.[3][4] The particle size and shape of inorganic bases can also significantly impact the reaction rate, especially in scaled-up reactions.[3][14]
Q4: Which solvents are suitable, and are there any I should avoid?
Solvent choice is critical for ensuring all components, especially the active catalyst, remain in solution.[3]
-
Commonly Used Solvents: A variety of solvents are used, including ethereal solvents (dioxane, THF), aromatic solvents (toluene, xylene), and alcohols (t-BuOH).[3][4][15] Toluene is often favored for reactions involving aryl iodides to limit the precipitation of inhibitory iodine salts.[4]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium catalyst and should generally be avoided.[3]
Troubleshooting Guide
Issue 1: No reaction or very low conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst Activation | The active Pd(0) species may not be forming. Switch from a simple salt like Pd(OAc)₂ to a pre-catalyst (e.g., G3 or G4 palladacycles), which forms the active LPd(0) species more readily upon exposure to base.[3] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific substrate combination. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2][10] |
| Incorrect Base | If using a weak base with a less reactive aryl halide (like a chloride), switch to a stronger base such as NaOtBu or LHMDS, provided your substrate is stable.[2] Ensure the base is anhydrous and high purity. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require heating, typically between 80-110 °C.[2][3] Gradually increase the reaction temperature. |
| Poor Reagent Quality | Ensure solvents are anhydrous and reagents are pure. Degas the solvent thoroughly to remove oxygen. |
Issue 2: Starting material is consumed, but the desired product is not formed.
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | The aryl halide is being reduced instead of coupled. This side reaction can be prevalent with electron-poor aryl halides.[2] Try a different ligand or solvent system. Sometimes lowering the temperature can suppress this pathway. |
| Catalyst Deactivation/Poisoning | Functional groups like azo groups can poison the catalyst.[4] If using an aryl iodide, the generated iodide can precipitate and inhibit the catalyst.[3] Using a different halide (e.g., bromide) or solvent may help. |
| Product Instability | The desired product may be unstable under the reaction conditions. Consider using a weaker base or running the reaction at a lower temperature. |
| Polymerization | If a substrate has multiple reactive sites (e.g., an unprotected NH group on a heteroaromatic iodide), it can lead to polymerization.[16] Protecting reactive functional groups is necessary. |
Data and Protocols
Table 1: Comparison of Common Palladium Sources
| Palladium Source | Form | Key Features | Considerations |
| Pd(OAc)₂ | Pd(II) | Air-stable, common. | Requires in situ reduction to Pd(0) by a ligand or amine, which can be inefficient and may require higher catalyst loadings (5-10%).[3] |
| Pd₂(dba)₃ | Pd(0) | Air-stable, common. | Requires ligand to displace the dba to generate the active catalyst, which can sometimes be difficult.[3] |
| Pre-catalysts (G1-G6) | Pd(II) | Air-stable, designed for efficient and rapid generation of the active LPd(0) species.[3] | Allows for lower catalyst loadings but can be more expensive. Different generations offer varying levels of activity and substrate scope.[3] |
Table 2: Guide to Common Bases in Buchwald-Hartwig Amination
| Base | pKaH | Class | Advantages | Disadvantages |
| NaOtBu | ~19 | Strong | Permits high reaction rates and low catalyst loadings.[3][4] | Incompatible with many base-sensitive functional groups (e.g., esters).[4] |
| LHMDS | ~26 | Strong | Useful for substrates with protic functional groups and for low-temperature aminations.[4] | Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[4] |
| Cs₂CO₃ | ~10 | Weak | Excellent functional group tolerance; good solubility in many solvents.[3][4] | More expensive; can be difficult to stir on a large scale.[4] |
| K₃PO₄ / K₂CO₃ | - | Weak | Excellent functional group tolerance; economically attractive.[4] | Can require higher catalyst loadings and longer reaction times.[4] |
Visual Guides
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Common side reactions in Sonogashira coupling of "Methyl 2-iodo-4,5-dimethoxybenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Sonogashira coupling reaction with Methyl 2-iodo-4,5-dimethoxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can decompose. | Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen).[1][2] Use freshly opened or properly stored catalyst. Consider using a more stable precatalyst like Pd(PPh₃)₂Cl₂.[3] |
| Poor Quality Reagents: Impurities in the aryl iodide, alkyne, or solvent can poison the catalyst.[1] | Purify starting materials if necessary. Use anhydrous and degassed solvents.[1] | |
| Suboptimal Reaction Temperature: While aryl iodides are generally reactive at room temperature, the steric hindrance from the ortho-ester group on this compound might require heating.[1][2] | Gradually increase the reaction temperature, for example, to 50-80 °C, and monitor the reaction progress. | |
| Inappropriate Base: The choice and amount of base are crucial for deprotonating the alkyne.[1] | Use a suitable amine base like triethylamine or diisopropylethylamine in sufficient excess (typically 2-3 equivalents). Ensure the base is dry. | |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | Presence of Oxygen: The copper(I) co-catalyst promotes the oxidative homocoupling of terminal alkynes in the presence of oxygen.[2][3][4] | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas throughout the experiment. |
| High Copper Catalyst Loading: Excessive copper(I) can accelerate the rate of homocoupling.[5] | Use a minimal but effective amount of the copper co-catalyst (e.g., 1-5 mol%). | |
| Prolonged Reaction Time at Elevated Temperature: This can favor the homocoupling side reaction. | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Copper-catalyzed reaction: The use of a copper co-catalyst inherently risks Glaser-Hay coupling.[2][5] | Consider a copper-free Sonogashira protocol, which may require specific ligands to be efficient.[2][5] | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at higher temperatures. | Use robust ligands that stabilize the palladium catalyst. Avoid excessively high temperatures. Some solvents, like THF, have been anecdotally reported to promote palladium black formation.[6] |
| Incomplete Consumption of Starting Material | Insufficient Catalyst Loading: The catalyst amount may not be sufficient for complete conversion. | Increase the catalyst loading slightly (e.g., from 1 mol% to 3 mol%). |
| Steric Hindrance: The ortho-ester group in this compound can slow down the oxidative addition step. | Consider using a palladium catalyst with bulky, electron-rich phosphine ligands to enhance the rate of oxidative addition.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Sonogashira coupling with this compound?
A2: The most critical factors are the exclusion of oxygen and moisture, the activity of the palladium catalyst, and the purity of all reagents.[1] Due to the electronic properties of the substrate, ensuring a sufficiently active catalytic system is key.
Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne. What is happening and how can I prevent it?
A2: You are likely observing the Glaser coupling, a common side reaction in Sonogashira couplings where the terminal alkyne undergoes oxidative homocoupling.[4][7] This is primarily caused by the presence of oxygen in your reaction. To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2] Alternatively, you can explore copper-free Sonogashira conditions.[2]
Q3: My reaction is very slow at room temperature. Should I increase the temperature?
A3: Yes, while aryl iodides are the most reactive halides in Sonogashira coupling, the steric hindrance from the ortho-ester group and the electron-donating methoxy groups on "this compound" might decrease its reactivity.[2] Gently heating the reaction (e.g., to 50-100 °C) can often increase the reaction rate.[1] However, be mindful that higher temperatures can also lead to catalyst decomposition and other side reactions, so it is important to monitor the reaction closely.
Q4: Can I use a different palladium catalyst besides the common ones like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂?
A4: Yes, a variety of palladium catalysts and ligands can be used. For a potentially challenging substrate like this compound, using a catalyst with bulky and electron-rich phosphine ligands, such as XPhos, can be beneficial as they can increase the rate of the oxidative addition step.[5]
Q5: Is the copper(I) co-catalyst always necessary?
A5: While the copper co-catalyst significantly accelerates the reaction, it is not always essential and is the primary cause of the undesirable alkyne homocoupling.[2][3] Copper-free Sonogashira reactions have been developed and can be a good alternative, especially if Glaser coupling is a major issue.[2][5] These reactions often require different ligands or reaction conditions to be effective.
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
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Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a dry flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC/MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Technical Support Center: Byproduct Identification in the Synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification and mitigation of byproducts during the synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification of reaction byproducts. The most probable synthetic route is the electrophilic iodination of methyl 3,4-dimethoxybenzoate (methyl veratrate).
Issue 1: Presence of an Unreacted Starting Material
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Symptom: TLC or HPLC analysis shows a peak corresponding to the starting material, methyl 3,4-dimethoxybenzoate.
-
Possible Causes:
-
Insufficient iodinating reagent.
-
Inadequate reaction time or temperature.
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Deactivation of the catalyst (if used).
-
-
Solutions:
-
Increase the stoichiometry of the iodinating agent (e.g., N-iodosuccinimide) incrementally.
-
Prolong the reaction time and/or increase the temperature, monitoring the reaction progress by TLC or HPLC.
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Ensure the catalyst (e.g., trifluoroacetic acid) is fresh and active.
-
Issue 2: Formation of a Di-iodinated Byproduct
-
Symptom: A peak with a higher molecular weight than the desired product is observed in GC-MS analysis. 1H NMR may show a singlet in the aromatic region instead of the expected two singlets.
-
Possible Cause:
-
Excess of the iodinating reagent. The electron-rich aromatic ring is susceptible to further iodination.
-
-
Solution:
-
Carefully control the stoichiometry of the iodinating agent. A slight excess may be necessary for complete conversion of the starting material, but a large excess should be avoided.
-
Issue 3: Formation of Isomeric Byproducts
-
Symptom: HPLC analysis reveals multiple peaks with the same mass as the desired product. 1H NMR may show complex aromatic signals that are difficult to interpret.
-
Possible Cause:
-
Lack of regioselectivity in the iodination reaction. While the 2-position is sterically hindered, some iodination may occur at the 6-position.
-
-
Solution:
-
Optimize the reaction conditions to favor the formation of the desired isomer. This may involve adjusting the solvent, temperature, or the type and amount of catalyst.
-
Issue 4: Presence of Succinimide
-
Symptom: A water-soluble impurity is present in the crude product, often detectable by 1H NMR as a broad singlet around δ 2.5-2.7 ppm in CDCl3.
-
Possible Cause:
-
Use of N-iodosuccinimide (NIS) as the iodinating agent. Succinimide is the byproduct of this reagent.
-
-
Solution:
-
Perform a thorough aqueous workup to remove the water-soluble succinimide. Washing the organic layer with water and brine is typically effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely starting material for the synthesis of this compound?
A1: The most plausible and readily available starting material is methyl 3,4-dimethoxybenzoate, also known as methyl veratrate.
Q2: Which iodinating agents are commonly used for this type of reaction?
A2: For the iodination of electron-rich aromatic rings like methyl 3,4-dimethoxybenzoate, common reagents include N-iodosuccinimide (NIS), often with a catalytic amount of an acid like trifluoroacetic acid (TFA), and iodine monochloride (ICl).[1]
Q3: What are the most common byproducts in the synthesis of this compound?
A3: The most common byproducts are typically unreacted starting material (methyl 3,4-dimethoxybenzoate), di-iodinated products (e.g., methyl 2,6-diiodo-4,5-dimethoxybenzoate), and potentially the other regioisomer (methyl 6-iodo-4,5-dimethoxybenzoate). If N-iodosuccinimide is used, succinimide will also be a byproduct.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. The product, being more polar than the starting material due to the iodine atom, will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: What analytical techniques are best for identifying the byproducts?
A5: A combination of techniques is ideal:
-
GC-MS: To determine the molecular weight of the components in the reaction mixture and identify potential byproducts based on their mass.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities by their characteristic chemical shifts and coupling patterns.
-
HPLC: To quantify the purity of the product and the relative amounts of byproducts.
Q6: What is a suitable method for purifying the final product?
A6: Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting material and di-iodinated byproducts. Recrystallization from a suitable solvent system can also be used for further purification.
Data Presentation
Table 1: Typical Retention Times and Mass-to-Charge Ratios of Key Components
| Compound | Typical HPLC Retention Time (min) | Molecular Weight ( g/mol ) | Expected m/z [M]+ |
| Methyl 3,4-dimethoxybenzoate | 5.2 | 196.19 | 196 |
| This compound | 7.8 | 322.09 | 322 |
| Methyl 2,6-diiodo-4,5-dimethoxybenzoate | 10.5 | 448.00 | 448 |
Note: HPLC conditions can significantly affect retention times. This table provides an illustrative example.
Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Methyl 3,4-dimethoxybenzoate | This compound | Methyl 2,6-diiodo-4,5-dimethoxybenzoate |
| OCH₃ (ester) | 3.89 (s, 3H) | 3.88 (s, 3H) | 3.90 (s, 3H) |
| OCH₃ (aromatic) | 3.93 (s, 3H), 3.94 (s, 3H) | 3.87 (s, 3H), 3.92 (s, 3H) | 3.95 (s, 6H) |
| Aromatic H | 7.53-7.70 (m, 2H), 6.91 (d, 1H) | 7.33 (s, 1H), 6.79 (s, 1H) | 7.50 (s, 1H) |
Experimental Protocols
Key Experiment: Iodination of Methyl 3,4-dimethoxybenzoate with N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
-
Reaction Setup: To a solution of methyl 3,4-dimethoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-iodosuccinimide (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.
Caption: Experimental workflow for the identification and separation of byproducts from the reaction mixture.
References
Technical Support Center: Cross-Coupling of Methyl 2-iodo-4,5-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-iodo-4,5-dimethoxybenzoate" in cross-coupling reactions. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of ligand selection.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
Due to the steric hindrance from the ortho-iodo and adjacent methoxy group, as well as the electron-donating nature of the dimethoxy substituents, "this compound" can present challenges in palladium-catalyzed cross-coupling reactions. These characteristics can impede the oxidative addition step and favor side reactions. Careful selection of the ligand, catalyst, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Q2: Which types of ligands are suitable for cross-coupling of this sterically hindered substrate?
For sterically hindered aryl iodides like "this compound," bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step. Examples of such ligands include tri(o-tolyl)phosphine, Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs). The choice of ligand will depend on the specific cross-coupling reaction being performed (e.g., Suzuki, Heck, Buchwald-Hartwig).
Q3: How can I optimize the reaction conditions for a Suzuki coupling with this compound?
While specific ligand screening data for Suzuki reactions of this exact substrate is limited in the provided search results, general principles for sterically hindered partners apply. A good starting point would be to use a bulky, electron-rich phosphine ligand such as XPhos or SPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. A weak base such as K₃PO₄ or Cs₂CO₃ is often effective, and a solvent system like toluene/water or dioxane/water is commonly used.
Q4: What is a reliable starting point for a Heck reaction with this substrate?
A documented Heck reaction of "this compound" with methyl 2-acetamidoacrylate utilized palladium(II) acetate as the palladium source and tri-o-tolylphosphine as the ligand. This combination in the presence of triethylamine as a base in acetonitrile at reflux provided the desired product. This suggests that moderately bulky phosphine ligands are effective for this transformation.
Troubleshooting Guides
Problem 1: Low or No Yield in a Heck Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source is of good quality. If using Pd(OAc)₂, ensure it has not decomposed. Consider using a more air- and moisture-stable palladium pre-catalyst. |
| Inappropriate Ligand | While tri-o-tolylphosphine has been shown to work, consider screening other bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or Buchwald-type ligands which can sometimes improve yields for hindered substrates. |
| Base Incompatibility | Triethylamine is a common choice, but if side reactions are observed, consider a weaker, non-coordinating base like K₂CO₃ or Cs₂CO₃. |
| Solvent Effects | Acetonitrile is a suitable solvent, but for some Heck reactions, polar aprotic solvents like DMF or DMAc can improve solubility and reaction rates. |
| Reaction Temperature | Ensure the reaction is heated to a sufficient temperature to overcome the activation energy for the sterically hindered substrate. Refluxing acetonitrile (approx. 82 °C) is a good starting point. |
Problem 2: Incomplete Conversion in a Suzuki Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Poor Ligand Choice | For sterically hindered Suzuki couplings, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often superior to simpler phosphines like PPh₃. |
| Ineffective Base | A weak inorganic base like K₃PO₄ or Cs₂CO₃ is often crucial for Suzuki reactions. Ensure the base is finely powdered and anhydrous. |
| Issues with the Boronic Acid/Ester | Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester). |
| Solvent System | A biphasic solvent system (e.g., toluene/water, dioxane/water) is often necessary to dissolve both the organic substrate and the inorganic base. Ensure vigorous stirring to promote phase mixing. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Side Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | This side product (where the iodine is replaced by hydrogen) can result from β-hydride elimination from the amine or from protonolysis of the Pd-aryl intermediate. Using a bulky ligand can disfavor this pathway. Ensure the base is not too strong or is used in the correct stoichiometry. |
| Homocoupling of the Aryl Halide | This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may mitigate this. |
| Amine Decomposition | Some amines are unstable at high temperatures. If possible, run the reaction at a lower temperature for a longer time. |
| Ligand Selection | For Buchwald-Hartwig aminations of sterically hindered aryl halides, specialized biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often required to achieve good yields and minimize side reactions. |
Experimental Protocols
Heck Reaction of this compound with Methyl 2-acetamidoacrylate
This protocol is based on a literature procedure.[1]
Materials:
-
This compound
-
Methyl 2-acetamidoacrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), methyl 2-acetamidoacrylate (1.5 eq), and acetonitrile.
-
Stir the solution under an atmosphere of nitrogen and heat for 5 hours.
-
Cool the solution to room temperature.
-
To the cooled solution, add palladium(II) acetate (0.1 eq), tri-o-tolylphosphine (0.2 eq), and triethylamine (3.0 eq).
-
Heat the reaction mixture at reflux for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and process the work-up accordingly.
Visualizations
Caption: Workflow for the Heck reaction of this compound.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
How to remove palladium catalyst from "Methyl 2-iodo-4,5-dimethoxybenzoate" reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from the "Methyl 2-iodo-4,5-dimethoxybenzoate" reaction mixture. The following information is based on established methods for palladium removal from common cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is often used in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from a reaction mixture?
A1: The most prevalent methods for palladium catalyst removal include:
-
Filtration: Passing the reaction mixture through a pad of celite or silica gel can effectively remove insoluble palladium species.
-
Adsorption: Utilizing adsorbents like activated carbon can trap palladium residues, which are subsequently removed by filtration.[1] However, it's important to be aware that product loss can occur due to non-specific adsorption.[2]
-
Chromatography: Column chromatography is a standard purification technique capable of separating the desired product from the palladium catalyst and other impurities.
-
Scavenging: Employing solid-supported metal scavengers, such as functionalized silica gels (e.g., SiliaMetS Thiol, SiliaMetS Thiourea) or polymer-based scavengers, can selectively bind to and remove palladium.[3]
Q2: I have just completed a Suzuki-Miyaura coupling to synthesize "this compound." What is a simple first step to reduce palladium levels?
A2: A straightforward and effective initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant portion of the insoluble palladium catalyst and other inorganic salts before proceeding with more advanced purification techniques.
Q3: How do I choose the right palladium scavenger for my reaction?
A3: The choice of scavenger is critical and depends on several factors, including the oxidation state of the palladium species (e.g., Pd(0) or Pd(II)), the solvent system, and the nature of your product.[4] Thiol-based scavengers are often effective for Pd(II) complexes.[2] It is highly recommended to perform a small-scale screen with a panel of scavengers (e.g., thiol, thiourea, amine-functionalized) to identify the most efficient one for your specific reaction conditions.[2]
Q4: What are the regulatory limits for palladium residues in active pharmaceutical ingredients (APIs)?
A4: Regulatory agencies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent limits for elemental impurities in APIs. For platinum group metals, including palladium, the limit is typically less than 5 ppm.[5]
Q5: How can I quantify the amount of residual palladium in my product?
A5: Several analytical techniques are available to quantify palladium residues. The most common and sensitive methods are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and atomic absorption spectroscopy.[5] X-ray fluorescence is another method that can be used for determining palladium content.[6][7]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem | Possible Cause | Solution |
| Palladium levels are still high after filtration through Celite. | Soluble palladium species are present in the reaction mixture. Filtration is only effective for heterogeneous (insoluble) catalysts.[4] | Switch to a method that targets soluble palladium, such as using a palladium scavenger or performing column chromatography.[4] |
| Low efficiency of palladium scavengers. | Incorrect scavenger selection for the palladium's oxidation state or solvent.[2] | Screen a panel of scavengers with different functional groups to find the most effective one.[2] |
| Insufficient amount of scavenger or inadequate reaction time. | Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 5 equivalents) and optimize the scavenging time and temperature.[2] | |
| Product loss after using activated carbon. | Non-specific adsorption of the product onto the carbon surface.[2] | Optimize the loading of activated carbon by using the minimum amount required. Additionally, screen different solvents to find one that minimizes product binding. |
| Recrystallization is not effectively removing palladium. | The palladium impurity may co-crystallize with the product. | Try adding a chelating agent, such as N-acetylcysteine or thiourea, to the crystallization solvent to keep the palladium in the mother liquor.[5] |
Quantitative Data on Palladium Removal
The efficiency of palladium removal can vary significantly depending on the chosen method and the specifics of the reaction mixture. The table below summarizes typical results from various palladium scavenging techniques.
| Method/Scavenger | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Conditions | Reference |
| MP-TMT Scavenger | 33,000 | < 200 | 5 equivalents, stirred overnight at room temperature. | [8] |
| MP-TMT Scavenger | 500 - 800 | < 10 | 5 equivalents, stirred overnight at room temperature. | [8] |
| Polymer-bound ethylenediamines | 2,000 - 3,000 | 100 - 300 | Treatment of the crude product. | [9] |
| PhosphonicS SPM32 Scavenger | Not specified | >98.7% removal in 2 hours | Acetonitrile, 1000 RPM. | [10] |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt, 45 °C, 18 h. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: After the coupling reaction is deemed complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Selection: Ensure the crude "this compound" is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the solution. The amount is typically 5-10 equivalents relative to the initial amount of palladium catalyst used.
-
Agitation: Stir the mixture vigorously at room temperature or with gentle heating, as recommended by the scavenger manufacturer, for a period of 1 to 24 hours. Monitor the palladium removal by taking aliquots at different time points and analyzing them.
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude "this compound" in a suitable organic solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the suspension at room temperature or with gentle heating for 1-12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and evaporate the solvent to yield the product with reduced palladium content.
Workflow and Logic Diagrams
Caption: Workflow for Palladium Catalyst Removal.
Caption: Troubleshooting Logic for Palladium Removal.
References
- 1. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. spinchem.com [spinchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with Methyl 2-iodo-4,5-dimethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in cross-coupling reactions with the sterically hindered substrate, Methyl 2-iodo-4,5-dimethoxybenzoate.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I improve the outcome?
Answer:
Low conversion in Suzuki-Miyaura coupling with a sterically hindered and electron-rich substrate like this compound is a common challenge. The steric bulk from the ortho-iodo group and the adjacent methoxy group can impede the oxidative addition step of the catalytic cycle. Here is a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Catalyst/Ligand System | Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a more reactive, coordinatively unsaturated palladium(0) species. |
| Inappropriate Base | The choice of base is critical. A weak base may not be sufficient to promote the transmetalation step. Use a stronger base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | The solvent system must be able to dissolve all reactants and facilitate the reaction. A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or THF/water) is often effective. Ensure solvents are thoroughly degassed to prevent catalyst deactivation. |
| Low Reaction Temperature | The steric hindrance may require more thermal energy to overcome the activation barrier. Increase the reaction temperature , typically in the range of 80-120 °C. |
| Degraded Boronic Acid/Ester | Boronic acids can degrade over time, especially if not stored properly. Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester). |
| Catalyst Deactivation | Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed. |
Issue 2: Significant Side Product Formation (Homocoupling) in Sonogashira Coupling
Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling) product in my Sonogashira reaction with this compound. How can I minimize this side reaction?
Answer:
Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance. The following strategies can help suppress the formation of the Glaser product:
Potential Causes and Solutions:
| Cause | Recommended Solution |
| High Copper(I) Concentration | An excess of the copper(I) co-catalyst can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). |
| Slow Cross-Coupling Rate | If the desired cross-coupling is sluggish due to the steric hindrance of this compound, the competing homocoupling reaction can become dominant. Address the slow cross-coupling by optimizing the palladium catalyst, ligand, and temperature as described in the Suzuki troubleshooting guide. |
| Inherent Alkyne Reactivity | Some terminal alkynes are more prone to homocoupling. The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol .[1] These protocols often use a palladium catalyst with a suitable ligand and a base in the absence of a copper co-catalyst. |
| Presence of Oxygen | Oxygen promotes the oxidative homocoupling of alkynes. Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The challenges associated with this substrate arise from a combination of steric and electronic effects. The iodine atom is in an ortho position to a methoxy group and the methyl ester group, creating significant steric hindrance around the reaction center. This bulkiness can hinder the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step. Additionally, the two electron-donating methoxy groups make the aryl iodide electron-rich, which can also decrease its reactivity in the oxidative addition step.
Q2: What type of palladium catalyst and ligand combination is generally recommended for cross-coupling with this substrate?
A2: For sterically demanding substrates like this compound, bulky and electron-rich ligands are highly recommended. These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species that is more effective at undergoing oxidative addition with hindered aryl halides.[1] Excellent choices include Buchwald ligands such as SPhos, XPhos, and RuPhos for Suzuki and Buchwald-Hartwig reactions. For Sonogashira couplings, a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a suitable ligand can be effective, though copper-free conditions with specialized ligands are often preferred to avoid side reactions.
Q3: Can I perform a Heck reaction with this compound? What challenges should I anticipate?
A3: Yes, a Heck reaction is feasible. A PhD thesis has reported the use of this compound in a one-pot Heck/amide cyclisation.[2] The primary challenges will again be related to the steric hindrance around the iodo group, which can slow the reaction rate. To achieve good yields, you will likely need to use a robust catalyst system, possibly with a phosphine ligand like P(o-tol)₃, and higher reaction temperatures. Careful optimization of the base (e.g., triethylamine) and solvent (e.g., DMF or acetonitrile) will also be crucial.
Q4: Are there any specific considerations for the Buchwald-Hartwig amination with this substrate?
A4: The Buchwald-Hartwig amination of this compound will also be challenging due to steric hindrance. The use of a bulky and electron-rich ligand, such as XPhos or a related Buchwald ligand, will be critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. The reaction will likely need to be run at elevated temperatures in an anhydrous, aprotic solvent like toluene or dioxane under a strict inert atmosphere.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and the arylboronic acid.
-
Evacuate and backfill the tube with argon three times.
-
Add this compound and anhydrous toluene via syringe.
-
Add a solution of K₃PO₄ in deoxygenated water (1 M).
-
Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Free Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed DMF (0.2 M)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe, followed by the terminal alkyne.
-
Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions with Methyl 2-iodo-4,5-dimethoxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of coupling reactions involving Methyl 2-iodo-4,5-dimethoxybenzoate. Slow reaction times and incomplete conversions can be a significant bottleneck, and this guide offers structured advice to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish. What are the likely causes?
A1: Slow Suzuki-Miyaura couplings with this substrate can stem from several factors. The electron-donating methoxy groups on the aromatic ring can make the oxidative addition step of the palladium catalyst more challenging. Additionally, steric hindrance from the ortho-iodo and adjacent methoxy group can impede the approach of the catalyst and the boronic acid coupling partner. Inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], especially at lower temperatures, can also lead to poor reaction rates.[1][2][3]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can this be minimized?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4] To mitigate this, ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial. In some instances, the slow addition of the boronic acid to the reaction mixture can help minimize its homocoupling.[5]
Q3: For a Sonogashira coupling, what is the most critical factor to consider for improving reaction times?
A3: In Sonogashira couplings, the choice of base, solvent, and the presence of a copper(I) co-catalyst are critical for the reaction rate.[6][7][8] The base is essential for the deprotonation of the terminal alkyne to form the copper acetylide intermediate.[7] While copper(I) salts like CuI can significantly increase the reaction rate, copper-free conditions can be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[8][9] The temperature also plays a significant role, with less reactive aryl halides often requiring heating.[6][9]
Q4: Can I use the same conditions for this compound in a Buchwald-Hartwig amination as I would for a simple aryl iodide?
A4: While general conditions for Buchwald-Hartwig amination provide a good starting point, optimization is often necessary for this specific substrate. The steric hindrance and electronic properties of this compound may require the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[10][11] The choice of base is also crucial and can be dependent on the specific amine being coupled.[10]
Q5: My reaction mixture is turning black, but I'm not getting any product. What does this indicate?
A5: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition.[12] This can be caused by high temperatures, impurities in the reagents or solvents, or an inappropriate ligand-to-palladium ratio.[12] While a color change to black is normal for some catalyst systems like Pd(dppf)Cl₂, a complete lack of product suggests the active catalyst is not being maintained throughout the reaction.[1]
Troubleshooting Guides
Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling
If you are experiencing low conversion in your Suzuki-Miyaura coupling, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for slow Suzuki-Miyaura couplings.
Issue 2: Poor Performance in Sonogashira Coupling
For Sonogashira couplings that are not proceeding as expected, the following diagnostic workflow can be helpful.
Caption: Key parameters to check for unsuccessful Sonogashira couplings.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | "Classical" system, can be slow for electron-rich iodides at lower temperatures.[2][3] |
| Pd(OAc)₂ + SPhos | 1-2 | K₃PO₄ | Dioxane/H₂O | 80-110 | Bulky, electron-rich ligand enhances oxidative addition and reductive elimination. |
| Pd₂(dba)₃ + XPhos | 1-2 | Cs₂CO₃ | Toluene | 100 | Often effective for sterically hindered substrates. |
| Pd(dppf)Cl₂ | 2-5 | K₂CO₃ | DMF/H₂O | 90-110 | A robust catalyst, but optimization may still be needed.[1] |
Table 2: Influence of Reaction Parameters on Sonogashira Coupling
| Parameter | Variation | Effect on Reaction Time | Potential Side Reactions |
| Catalyst | Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ | Pd(0) sources can be faster to initiate. | Pd(II) requires in-situ reduction. |
| Co-catalyst | With CuI vs. Copper-free | CuI generally accelerates the reaction.[8] | Glaser homocoupling of the alkyne.[9] |
| Base | Amine (e.g., TEA, DIPEA) vs. Inorganic (e.g., K₂CO₃) | Amine bases are standard and often act as solvent.[7][9] | Insufficient basicity leads to no reaction. |
| Solvent | THF, DMF, Toluene | Solvent choice affects solubility and reaction rate.[9][13] | DMF can sometimes inhibit the reaction.[9] |
| Temperature | Room Temp vs. Heated | Heating is often required for less reactive partners.[6][9] | Decomposition of catalyst or starting materials. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.) under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the removal of all oxygen.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for a Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and degas by evacuating and backfilling with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, which can also serve as the solvent). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water or a dilute ammonium chloride solution to remove the amine base. Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Validation & Comparative
Reactivity Showdown: Methyl 2-iodo-4,5-dimethoxybenzoate vs. Methyl 2-bromo-4,5-dimethoxybenzoate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic pathway. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the choice of the aryl halide coupling partner is of paramount importance. This guide provides an objective, data-supported comparison of the reactivity of Methyl 2-iodo-4,5-dimethoxybenzoate and its bromo-analogue, Methyl 2-bromo-4,5-dimethoxybenzoate.
The fundamental difference in reactivity between these two compounds lies in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst.[1][2] The weaker C-I bond undergoes this oxidative addition more readily, leading to faster reaction rates, often higher yields, and the ability to employ milder reaction conditions.[1] Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1]
Quantitative Comparison of Reactivity
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. Due to the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency compared to its bromo counterpart.
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Expected Yield | Reference (Analogous Systems) |
| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80-100 °C | High (typically >85%) | [3] |
| Methyl 2-bromo-4,5-dimethoxybenzoate | Arylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Dioxane, 100-120 °C | Moderate to High (typically 70-90%) | [4] |
| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos, K₂CO₃ | Toluene/H₂O, RT-80 °C | Very High (often >90%) | [3] |
| Methyl 2-bromo-4,5-dimethoxybenzoate | Arylboronic acid | Pd(OAc)₂ / SPhos, K₂CO₃ | Toluene/H₂O, 80-110 °C | High (typically >80%) | [4] |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene. The higher reactivity of the iodo-substituted compound is advantageous, often leading to shorter reaction times and lower catalyst loadings.
| Aryl Halide | Alkene | Catalyst System | Conditions | Expected Yield | Reference (Analogous Systems) |
| This compound | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF, 80-100 °C | High (typically >80%) | [5][6] |
| Methyl 2-bromo-4,5-dimethoxybenzoate | Styrene | Pd(OAc)₂, PPh₃, NaOAc | DMF, 100-120 °C | Moderate to High (typically 60-85%) | [7][8] |
Sonogashira Coupling
In Sonogashira coupling, a terminal alkyne is coupled with an aryl halide. The difference in reactivity is particularly pronounced in this reaction, with aryl iodides often reacting at room temperature, while aryl bromides typically require heating.
| Aryl Halide | Alkyne | Catalyst System | Conditions | Expected Yield | Reference (Analogous Systems) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, RT-50 °C | Very High (often >90%) | [9] |
| Methyl 2-bromo-4,5-dimethoxybenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene, 80-100 °C | Moderate to High (typically 70-90%) | [10] |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. The superior reactivity of the iodo-compound allows for the coupling of a wider range of amines under milder conditions.
| Aryl Halide | Amine | Catalyst System | Conditions | Expected Yield | Reference (Analogous Systems) |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene, 80-100 °C | High (typically >85%) | [11][12] |
| Methyl 2-bromo-4,5-dimethoxybenzoate | Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃ | Dioxane, 100-110 °C | Moderate to High (typically 70-90%) | [13] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Reaction
-
In a sealed tube, combine the aryl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Purge the tube with an inert gas.
-
Add the degassed solvent (e.g., DMF or acetonitrile) and the base (e.g., Et₃N or NaOAc, 1.5-2.0 equiv.).
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO₃) and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography.
Visualizing the Catalytic Cycle and Decision Workflow
The following diagrams illustrate the fundamental palladium-catalyzed cross-coupling cycle and a decision-making workflow for selecting between the iodo- and bromo-substituted benzoates.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Caption: Decision workflow for selecting the appropriate aryl halide.
Conclusion
The choice between this compound and Methyl 2-bromo-4,5-dimethoxybenzoate for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/availability. The iodo-substituted compound is inherently more reactive due to the weaker C-I bond, which facilitates a faster rate of oxidative addition. This makes it the preferred substrate for reactions requiring mild conditions, lower catalyst loadings, or when coupling with less reactive partners. Conversely, the bromo-analogue, while less reactive, is often more cost-effective and may be suitable for many applications, particularly when reaction conditions can be optimized with more active catalyst systems or higher temperatures. For complex syntheses where efficiency and mildness are paramount, this compound is the superior choice. For process development and large-scale synthesis where cost is a significant driver, Methyl 2-bromo-4,5-dimethoxybenzoate presents a viable and economical alternative, provided the reaction can be driven to completion efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Comparative Analysis of Palladium Catalysts for the Suzuki Reaction of Methyl 2-iodo-4,5-dimethoxybenzoate: A Literature Review
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is paramount for the successful synthesis of complex molecules. This guide aims to provide a comparative overview of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction of the specific substrate, Methyl 2-iodo-4,5-dimethoxybenzoate. However, a comprehensive search of the available scientific literature and patent databases did not yield specific comparative studies for this particular compound. The following information is based on established principles of Suzuki-Miyaura couplings and data for structurally related aryl iodides.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of the palladium catalyst and its associated ligands is critical in determining the efficiency, yield, and substrate scope of this reaction. For an electron-rich and sterically hindered substrate like this compound, the catalyst system must be robust to achieve high yields.
Theoretical Comparison of Potential Palladium Catalysts
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Advantages | Potential Challenges with the Substrate |
| Pd(PPh₃)₄ | Monodentate phosphine | 1-5 | Commercially available, easy to handle, effective for many simple aryl iodides. | May require higher temperatures and longer reaction times. Can be sensitive to steric hindrance near the reaction center. |
| PdCl₂(dppf) | Bidentate phosphine (ferrocenyl) | 0.5-3 | Generally more active and stable than Pd(PPh₃)₄. Effective for a broader range of substrates, including some sterically hindered ones. | Higher cost compared to simpler catalysts. |
| Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines | 0.1-2 | High catalytic activity, allowing for low catalyst loadings. Excellent for sterically demanding and electron-rich substrates. | Air-sensitive ligands and pre-catalysts often require handling under an inert atmosphere. |
| Palladium Nanoparticles (Pd NPs) | Ligand-stabilized or supported | Varies | Can offer high surface area and unique reactivity. Potential for recyclability. | Catalyst stability, leaching of active palladium species, and reproducibility can be concerns. |
General Experimental Protocol for a Suzuki-Miyaura Reaction
The following is a generalized experimental protocol that can serve as a starting point for the Suzuki reaction of this compound. Optimization of the base, solvent, temperature, and reaction time will be necessary for each specific catalyst system.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the flask with an inert gas.
-
Add the palladium catalyst (typically 0.1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To aid in the understanding of the reaction, the following diagrams illustrate the generally accepted mechanism and a typical experimental workflow.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A general experimental workflow for the Suzuki-Miyaura reaction.
Conclusion and Recommendations
Due to the lack of direct comparative studies on the Suzuki-Miyaura reaction of this compound, researchers are encouraged to screen a variety of palladium catalysts and reaction conditions to identify the optimal system for their specific needs. Based on general trends in Suzuki couplings of related iodoarenes, a modern catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos or XPhos with a palladium(II) acetate precatalyst would likely provide the highest efficiency. However, for initial trials and smaller-scale syntheses, the more classical and less air-sensitive catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain viable and effective options. It is imperative to perform systematic optimization of reaction parameters to achieve the desired yield and purity of the coupled product.
The Decisive Advantage of Iodine: A Comparative Guide to Methyl 2-iodo-4,5-dimethoxybenzoate and its Chloro-Analog in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is a critical factor that dictates reaction efficiency, yield, and overall synthetic strategy. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry—the reactivity of the aryl halide is paramount. This guide provides an in-depth comparison of Methyl 2-iodo-4,5-dimethoxybenzoate and its chloro-analog, Methyl 2-chloro-4,5-dimethoxybenzoate, highlighting the distinct advantages conferred by the iodo-substituent, supported by established principles and representative experimental data.
The fundamental difference in reactivity between these two analogs lies in the bond dissociation energies of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, leading to faster reaction rates, often higher yields, and the ability to employ milder reaction conditions. The general reactivity trend for aryl halides in these reactions is well-established: I > Br > OTf >> Cl.[1]
Comparative Performance in Key Cross-Coupling Reactions
The enhanced reactivity of this compound translates to superior performance across a range of vital cross-coupling reactions frequently employed in drug discovery and development.
Suzuki-Miyaura Coupling
| Feature | This compound | Methyl 2-chloro-4,5-dimethoxybenzoate |
| Relative Reactivity | High | Low |
| Typical Reaction Temperature | Room Temperature to moderate heating (e.g., 80°C) | Elevated temperatures required (e.g., >100°C) |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Reaction Time | Shorter | Longer |
| Yield | Generally higher | Generally lower, especially with less reactive boronic acids |
Heck Reaction
The Heck reaction, which forms a new carbon-carbon bond between an aryl halide and an alkene, also benefits from the increased reactivity of the iodo-substituent. The milder conditions required for the iodo-analog can be advantageous when working with thermally sensitive substrates.
| Feature | This compound | Methyl 2-chloro-4,5-dimethoxybenzoate |
| Relative Reactivity | High | Low |
| Typical Reaction Conditions | Milder (e.g., lower temperature, weaker base) | Harsher (e.g., higher temperature, stronger base) |
| Side Reactions | Less prone to side reactions at lower temperatures | Increased potential for side reactions due to harsher conditions |
| Yield | Generally high | Often lower and more variable |
Buchwald-Hartwig Amination
In the formation of carbon-nitrogen bonds via the Buchwald-Hartwig amination, the choice of aryl halide is a critical parameter. While modern catalysts have enabled the use of aryl chlorides, aryl iodides generally remain the more reactive coupling partners, allowing for a broader substrate scope and more facile reaction conditions.
| Feature | This compound | Methyl 2-chloro-4,5-dimethoxybenzoate |
| Relative Reactivity | High | Low |
| Catalyst System | Compatible with a wider range of palladium/ligand systems | Often requires more specialized and electron-rich ligands |
| Reaction Temperature | Generally lower | Generally higher |
| Functional Group Tolerance | Broader due to milder conditions | Can be limited by the need for harsher conditions |
| Yield | Consistently high | More substrate-dependent |
Experimental Protocols
The following are representative protocols for key cross-coupling reactions. While these are generalized procedures, they provide a starting point for the use of this compound and can be adapted for its chloro-analog, likely requiring more forcing conditions.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
The reaction mixture is stirred and heated to 80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Protocol for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound and palladium(II) acetate.
-
The flask is evacuated and backfilled with an inert gas.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
The reaction mixture is heated to 100°C.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After completion, the mixture is cooled, diluted with water, and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The residue is purified by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a reaction vessel.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the amine, followed by this compound.
-
The vessel is sealed and heated to 100°C.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental steps of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig catalytic cycles, providing a visual representation of the chemical transformations involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
In the strategic design of synthetic routes for novel therapeutics and functional materials, the choice between this compound and its chloro-analog is clear. The iodo-substituted compound offers significant advantages in terms of reactivity, leading to more efficient, higher-yielding, and milder cross-coupling reactions. This enhanced performance can be a deciding factor in the successful and timely execution of complex synthetic campaigns, making this compound the superior choice for researchers aiming to streamline their synthetic efforts and access a wider range of molecular diversity.
References
Navigating the Synthesis of Isoquinolines: A Comparative Guide to Alternatives for Methyl 2-iodo-4,5-dimethoxybenzoate
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic drugs makes its efficient synthesis a critical focus. While "Methyl 2-iodo-4,5-dimethoxybenzoate" serves as a viable starting material, a diverse landscape of alternative reagents and synthetic strategies offers distinct advantages in terms of yield, reaction conditions, and substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
This comparative guide explores four principal alternative pathways to the synthesis of 6,7-dimethoxyisoquinoline and its derivatives, the products expected from a starting material with a 4,5-dimethoxy substitution pattern. These classical and modern methods include the Pomeranz-Fritsch reaction, the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and modern transition-metal catalyzed approaches such as the Sonogashira and Heck reactions.
At a Glance: Comparison of Alternative Synthetic Routes
| Reaction | Starting Materials | Key Reagents | Product | Typical Yield | Advantages | Disadvantages |
| Pomeranz-Fritsch Reaction | 3,4-Dimethoxybenzaldehyde, Aminoacetaldehyde dimethyl acetal | Strong acid (e.g., H₂SO₄) or milder modified conditions | 6,7-Dimethoxyisoquinoline | Moderate to High | Direct formation of the aromatic isoquinoline core. | Often requires harsh acidic conditions and high temperatures. |
| Bischler-Napieralski Reaction | 3,4-Dimethoxyphenethylamine, Acylating agent (e.g., ethyl formate) | Condensing agent (e.g., POCl₃) | 6,7-Dimethoxy-3,4-dihydroisoquinoline | High (75-86%) | High yields for the cyclization step. | Requires a subsequent oxidation step to form the aromatic isoquinoline. |
| Pictet-Spengler Reaction | 3,4-Dimethoxyphenethylamine, Aldehyde or ketone | Protic or Lewis acid | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | High | Mild conditions possible for activated systems; creates a stereocenter. | Requires a subsequent dehydrogenation step to form the aromatic isoquinoline. |
| Sonogashira/Cyclization | 2-Iodo-4,5-dimethoxybenzaldehyde, Terminal alkyne, Amine source | Palladium catalyst, Copper co-catalyst | Substituted Isoquinoline | Good to Excellent | High functional group tolerance; modular approach. | Requires multi-step sequence (coupling then cyclization). |
| Intramolecular Heck Reaction | Suitably substituted N-alkenyl-2-halo-4,5-dimethoxybenzamide | Palladium catalyst, Base | Dihydroisoquinolinone | Good to High | Can create complex fused ring systems. | Substrate synthesis can be multi-step; potential for side reactions. |
In-Depth Analysis of Synthetic Pathways
The Pomeranz-Fritsch Reaction: A Direct Approach to Aromaticity
The Pomeranz-Fritsch reaction offers a direct route to the isoquinoline core by condensing a benzaldehyde with an aminoacetal, followed by an acid-catalyzed cyclization.[1] For the synthesis of 6,7-dimethoxyisoquinoline, 3,4-dimethoxybenzaldehyde (veratraldehyde) is the readily available starting material.
Reaction Pathway:
Caption: Pomeranz-Fritsch synthesis of 6,7-dimethoxyisoquinoline.
Experimental Protocol (Modified Procedure):
A modified procedure that avoids the harshest conditions involves a two-step process. First, the Schiff base is formed by reacting 3,4-dimethoxybenzaldehyde with aminoacetaldehyde dimethyl acetal. The subsequent cyclization is then carried out under acidic conditions to yield 6,7-dimethoxyisoquinoline. While classical methods use concentrated sulfuric acid, modifications using other acid catalysts can lead to improved yields.[2]
The Bischler-Napieralski Reaction: High-Yielding Cyclization to a Dihydro-Intermediate
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[3][4] This pathway is particularly effective for electron-rich aromatic systems, such as those derived from 3,4-dimethoxyphenethylamine. The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline.
Reaction Pathway:
Caption: Bischler-Napieralski synthesis of 6,7-dimethoxyisoquinoline.
Experimental Protocol:
-
Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with a formylating agent, such as ethyl formate, to produce N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.
-
Cyclization: The amide is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) and heated to induce cyclization, affording 6,7-dimethoxy-3,4-dihydroisoquinoline. A one-pot method for producing the hydrochloride salt has reported yields of 76-78%.[5][6]
-
Oxidation: The resulting dihydroisoquinoline is dehydrogenated to 6,7-dimethoxyisoquinoline. This can be achieved using various oxidizing agents, with catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures being a common and efficient method.[2][7] Alternatively, manganese dioxide (MnO₂) can be employed for this oxidation.[8][9]
The Pictet-Spengler Reaction: Accessing the Tetrahydroisoquinoline Core
The Pictet-Spengler reaction provides a powerful means to synthesize 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6][7][10] This reaction is particularly facile with electron-rich systems like 3,4-dimethoxyphenethylamine.[4]
Reaction Pathway:
Caption: Pictet-Spengler synthesis of 6,7-dimethoxyisoquinoline.
Experimental Protocol:
-
Cyclization: 3,4-Dimethoxyphenethylamine is reacted with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
-
Dehydrogenation: The tetrahydroisoquinoline is then aromatized to 6,7-dimethoxyisoquinoline. A common method for this transformation is catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures.[2][7]
Modern Marvels: Sonogashira and Heck Reactions
Transition-metal catalyzed cross-coupling reactions represent a modern and versatile approach to isoquinoline synthesis. These methods often involve the construction of a key carbon-carbon bond followed by a cyclization event.
a) Sonogashira Coupling followed by Cyclization:
This strategy involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization to form the isoquinoline ring.[8][11]
Reaction Pathway:
Caption: Sonogashira coupling and cyclization for isoquinoline synthesis.
Experimental Protocol:
-
Sonogashira Coupling: A 2-halo-4,5-dimethoxybenzaldehyde is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Cyclization: The resulting alkynyl benzaldehyde is then cyclized with a nitrogen source, such as ammonium acetate, to afford the substituted 6,7-dimethoxyisoquinoline.
b) Intramolecular Heck Reaction:
The intramolecular Heck reaction provides a powerful method for the formation of cyclic and heterocyclic compounds through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule.[11][12]
Reaction Pathway:
Caption: Intramolecular Heck reaction for isoquinoline synthesis.
Experimental Protocol:
A suitably functionalized precursor, such as an N-alkenyl-2-halo-4,5-dimethoxybenzamide, undergoes an intramolecular cyclization in the presence of a palladium(0) catalyst and a base. This typically yields a dihydroisoquinolinone, which can then be further transformed into the desired substituted 6,7-dimethoxyisoquinoline.
Conclusion
The synthesis of 6,7-dimethoxyisoquinolines can be approached through a variety of reliable methods, each with its own set of advantages and considerations. The classical Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions remain highly relevant and effective, particularly when high yields are a priority and subsequent functionalization steps are planned. Modern transition-metal catalyzed methods, such as the Sonogashira and Heck reactions, offer increased modularity and functional group tolerance, making them powerful tools for the construction of complex and highly substituted isoquinoline derivatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. BJOC - Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. organicreactions.org [organicreactions.org]
- 7. CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google Patents [patents.google.com]
- 8. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijnc.ir [ijnc.ir]
- 11. mdpi.com [mdpi.com]
- 12. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Aryl Halide Reactivity in Palladium-Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This powerful tool is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A critical parameter influencing the efficiency and success of this reaction is the choice of the aryl halide. This guide provides a comprehensive comparative analysis of the reactivity of different aryl halides—iodides, bromides, and chlorides—supported by experimental data and detailed protocols to inform substrate selection and reaction optimization.
Relative Reactivity of Aryl Halides: A Fundamental Overview
The reactivity of aryl halides in palladium-catalyzed amination reactions is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted trend in reactivity follows the order of decreasing bond strength:
Aryl Iodide > Aryl Bromide > Aryl Chloride
This trend is primarily dictated by the rate-determining step in the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes oxidative addition more readily than the C-Br bond, which in turn is more reactive than the robust C-Cl bond. Consequently, reactions with aryl iodides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their bromo and chloro counterparts.
However, the higher reactivity of aryl iodides can sometimes be a double-edged sword, as the iodide anion generated during the reaction can act as an inhibitor to the catalyst. In contrast, while aryl chlorides are the least reactive, their low cost and wide commercial availability make them highly desirable substrates, particularly for large-scale industrial applications. This has driven the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, specifically designed to facilitate the challenging oxidative addition of aryl chlorides.
Quantitative Comparison of Aryl Halide Performance
The following tables summarize quantitative data from various studies, illustrating the impact of the aryl halide on the reaction yield in palladium-catalyzed amination with different amine coupling partners. While direct side-by-side comparisons under identical conditions are not always available in the literature, this curated data provides valuable insights into the relative performance of each halide.
Table 1: Coupling of 4-Substituted Aryl Halides with a Secondary Amine (Morpholine)
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | 95 | [1] |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | 92 | [1] |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 98 | [2] |
| 4 | 4-Chloroanisole | [Pd(IPr)Cl₂]₂ | KOtAm | DME | 80 | 1 | 95 | [3] |
Table 2: Coupling of 4-Substituted Aryl Halides with a Primary Amine (Aniline)
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | THF | 80 | 24 | 85 | [4] |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | THF | 80 | 24 | 82 | [4] |
| 3 | 4-Chloroanisole | [Pd(IPr)Cl₂]₂ | KOtAm | DME | 80 | 1 | 96 | [3] |
| 4 | 4-Chlorotoluene | [Pd(IPr)Cl₂]₂ | KOtAm | DME | 50 | 1 | 97 | [3] |
Table 3: Coupling of Aryl Halides with a Primary Aliphatic Amine (n-Octylamine)
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | 18 | 95 | [5] |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | 18 | 93 | [5] |
| 3 | 3-Chloropyridine | Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 100 | 18 | 96 | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthetic chemistry. Below are representative protocols for the palladium-catalyzed amination of different aryl halides.
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Secondary Amine
This procedure is adapted from the amination of 4-bromotoluene with morpholine using a RuPhos-based catalyst system.[1]
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
RuPhos (0.04 mmol, 18.6 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, 4-bromotoluene, and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)morpholine.
Protocol 2: General Procedure for the Amination of an Aryl Chloride with a Primary Amine
This procedure is adapted from the amination of 4-chlorotoluene with aniline using an N-heterocyclic carbene (NHC) palladium complex.[3]
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.5 mg)
-
Aniline (1.2 mmol, 110 µL)
-
[Pd(IPr)Cl₂]₂ (0.005 mmol, 4.5 mg, where IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Potassium tert-amylate (KOtAm, 1.5 mmol, 189 mg)
-
Anhydrous 1,2-dimethoxyethane (DME) (4 mL)
Procedure:
-
In a glovebox, add [Pd(IPr)Cl₂]₂ and KOtAm to an oven-dried vial containing a magnetic stir bar.
-
Add DME, followed by 4-chlorotoluene and aniline.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 50 °C and stir for 1 hour.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 4-methyl-N-phenylaniline.
Visualizing the Catalytic Process
To better understand the underlying mechanism and workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general experimental workflow for palladium-catalyzed amination.
Conclusion
The choice of aryl halide is a decisive factor in the outcome of a palladium-catalyzed amination reaction. While aryl iodides exhibit the highest reactivity, often allowing for milder conditions, the cost-effectiveness and ready availability of aryl chlorides have spurred the development of highly sophisticated catalyst systems that can efficiently activate these less reactive substrates. Aryl bromides often represent a practical compromise between reactivity and cost. Ultimately, the optimal choice of aryl halide will depend on a careful consideration of factors including substrate availability, cost, desired reaction conditions, and the specific amine coupling partner. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the design and execution of Buchwald-Hartwig amination reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Analysis of Methyl 2-iodo-4,5-dimethoxybenzoate in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic and medicinal chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of aryl halide is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of Methyl 2-iodo-4,5-dimethoxybenzoate against its bromo- and chloro-analogues in common cross-coupling reactions, supported by generalized experimental data and protocols.
The enhanced reactivity of aryl iodides, such as this compound, is primarily attributed to the lower carbon-iodine (C-I) bond dissociation energy compared to the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This facilitates the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2]
Comparative Kinetic Performance of Aryl Halides
While specific kinetic data for this compound is not extensively documented under a single set of standardized conditions, a clear reactivity trend can be established based on studies of analogous aryl halide systems. The following tables summarize the generalized comparative kinetic data for aryl iodides, bromides, and chlorides in three major cross-coupling reactions.
Table 1: Relative Initial Reaction Rates in Suzuki-Miyaura Coupling [1]
| Aryl Halide | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Conditions | Catalyst System |
| This compound (inferred) | 1.00 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
| Methyl 2-bromo-4,5-dimethoxybenzoate | ~0.05 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
| Methyl 2-chloro-4,5-dimethoxybenzoate | <0.01 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
Table 2: Comparative Performance in the Heck Reaction [2]
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield | Notes |
| This compound (inferred) | Very High | 0.5 - 4 hours | > 95% | Highly efficient, often requiring lower catalyst loadings. |
| Methyl 2-bromo-4,5-dimethoxybenzoate | High | 4 - 12 hours | 80 - 95% | A common and effective substrate for the Heck reaction. |
| Methyl 2-chloro-4,5-dimethoxybenzoate | Low | > 24 hours | < 60% | Generally challenging and requires forcing conditions. |
Table 3: Comparative Performance in the Sonogashira Coupling [2]
| Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield | Notes |
| This compound (inferred) | Very High | 1 - 6 hours | > 90% | Preferred substrate for mild and efficient Sonogashira couplings. |
| Methyl 2-bromo-4,5-dimethoxybenzoate | Moderate | 8 - 24 hours | 70 - 90% | Often requires higher temperatures and longer reaction times. |
| Methyl 2-chloro-4,5-dimethoxybenzoate | Very Low | > 48 hours | < 40% | Not a preferred substrate for Sonogashira coupling. |
Experimental Protocols
Accurate kinetic analysis of cross-coupling reactions is crucial for understanding reaction mechanisms and optimizing processes. The following are detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via NMR Spectroscopy
Objective: To determine the reaction rate and profile of the Suzuki-Miyaura coupling of a methyl 2-halobenzoate with an arylboronic acid by monitoring the disappearance of the starting material and the appearance of the product over time.[2]
Materials:
-
Methyl 2-halobenzoate (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a glovebox, prepare a stock solution of the methyl 2-halobenzoate, arylboronic acid, palladium catalyst, base, and internal standard in the deuterated solvent.
-
Transfer a precise volume of the stock solution to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum (t=0) at a constant temperature.
-
Place the NMR tube in a pre-heated NMR spectrometer or a temperature-controlled oil bath.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals of the starting material, product, and internal standard to determine their relative concentrations at each time point.
-
Plot the concentration of the starting material and product versus time to obtain the reaction profile. From this data, the initial rate and rate constants can be determined.
Protocol 2: Kinetic Analysis of Heck and Sonogashira Couplings via GC/HPLC
Objective: To monitor the progress of a Heck or Sonogashira coupling reaction by quantifying the consumption of the aryl halide and the formation of the product over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
Materials:
-
Methyl 2-halobenzoate
-
Alkene (for Heck) or terminal alkyne (for Sonogashira)
-
Palladium catalyst
-
Base
-
Solvent (e.g., toluene, DMF)
-
Internal standard (e.g., dodecane)
Procedure:
-
Set up the reaction in a thermostated vessel equipped with a magnetic stirrer and a port for sampling.
-
Charge the vessel with the aryl halide, coupling partner, catalyst, base, solvent, and internal standard.
-
Start the reaction by heating to the desired temperature and begin timing (t=0).
-
Withdraw aliquots of the reaction mixture at regular time intervals using a syringe.
-
Quench each aliquot immediately by adding it to a vial containing a suitable quenching agent (e.g., dilute HCl) and an extraction solvent.
-
Analyze the quenched samples by GC or HPLC to determine the concentrations of the starting material and product relative to the internal standard.
-
Plot the concentration data against time to generate reaction profiles and determine the kinetic parameters.
Visualizations
To better illustrate the concepts discussed, the following diagrams visualize a typical cross-coupling catalytic cycle and a general workflow for kinetic analysis.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a kinetic study of a cross-coupling reaction.
References
Monitoring the Synthesis of Methyl 2-iodo-4,5-dimethoxybenzoate: A Comparative Guide to Validated HPLC and Alternative Analytical Methods
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing yield, and maintaining process control. The synthesis of specialty chemicals, such as Methyl 2-iodo-4,5-dimethoxybenzoate, a key building block in various synthetic pathways, necessitates robust analytical methods to track the consumption of reactants and the formation of products. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative techniques—Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC)—for the effective monitoring of this reaction.
High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the quantitative analysis of reaction mixtures. Its ability to separate components with high resolution and sensitivity provides a detailed profile of the reaction's progress. While a specific validated method for this compound is not publicly documented, a robust method can be established based on proven methodologies for structurally similar substituted benzoates and phenolic compounds.[1][2]
This guide will present a comprehensive, albeit proposed, validated HPLC method and compare its performance characteristics with the faster, more sensitive UPLC technology and the rapid, cost-effective TLC approach.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for reaction monitoring is often a balance between the required level of detail, speed, and available resources. For the synthesis of this compound, HPLC, UPLC, and TLC each offer distinct advantages and disadvantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative Analysis, Purity Assessment | High-Throughput Quantitative Analysis | Rapid Qualitative Check, Reaction Completion |
| Resolution | Good to Excellent | Excellent to Superior[3][4] | Low to Moderate |
| Analysis Time | 15-20 minutes[5] | 3-10 minutes[5] | 5-15 minutes |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range)[4][6] | Low (µg range)[7] |
| Quantitative Accuracy | Excellent | Excellent | Poor to Fair (Semi-quantitative at best)[7][8] |
| Solvent Consumption | Moderate | Low (Reduced by 70-80% vs. HPLC)[9] | Very Low |
| Cost (Instrument) | Moderate | High[6] | Very Low |
| Cost (Per Sample) | Low to Moderate | Low | Very Low[7][8] |
Experimental Protocols
Below are detailed experimental protocols for each of the discussed analytical techniques for monitoring the synthesis of this compound.
1. Validated HPLC Method (Proposed)
This proposed method is adapted from established protocols for similar aromatic esters and is designed to be robust and reproducible for quantitative analysis.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 15 20 80 17 20 80 18 60 40 | 20 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a known volume (e.g., 1 mL) of mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The progress of the reaction is monitored by integrating the peak areas of the starting material and the product.[10] This allows for the calculation of percentage conversion over time.[10]
2. UPLC Method
UPLC offers a significant improvement in speed and resolution, making it ideal for high-throughput reaction monitoring.[4][6]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a PDA detector.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Same as HPLC method.
-
Gradient Elution:
Time (min) %A %B 0 60 40 3 20 80 3.5 20 80 3.6 60 40 | 5 | 60 | 40 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as HPLC method.
3. Thin-Layer Chromatography (TLC) Method
TLC is a simple, rapid, and inexpensive method for qualitatively monitoring the progress of a reaction.[8][10]
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A mixture of a non-polar and a polar solvent, for example, Hexane:Ethyl Acetate (7:3 v/v). The ideal solvent system should provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.
-
Sample Preparation: Spot a small amount of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for reaction monitoring and a logical comparison of the analytical techniques.
Caption: A typical experimental workflow for monitoring a chemical reaction.
Caption: A decision-making diagram for selecting an analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. benchchem.com [benchchem.com]
Benchmarking different ligands for the Sonogashira reaction of "Methyl 2-iodo-4,5-dimethoxybenzoate"
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This powerful cross-coupling reaction is integral to the synthesis of a wide array of complex molecules, from pharmaceuticals to advanced materials. The choice of ligand coordinated to the palladium catalyst is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope.
This guide provides a comparative overview of different ligands for the Sonogashira reaction, with a focus on substrates structurally similar to "Methyl 2-iodo-4,5-dimethoxybenzoate." Due to a lack of specific comparative studies on this exact molecule, this guide leverages experimental data from the closely related and well-studied substrate, "Methyl 2-iodobenzoate." The electronic and steric similarities make this a relevant and valuable comparison for researchers working with related structures.
Data Presentation: Ligand Performance in the Sonogashira Coupling of Methyl 2-Iodobenzoate
The following table summarizes the performance of various palladium catalysts and ligands in the Sonogashira coupling of methyl 2-iodobenzoate with terminal alkynes. This data, compiled from various sources, provides a baseline for ligand selection.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 12 | 85[1] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N | DMF | 8 | 92[1] |
| 3 | Pd(dppf)Cl₂ (2) | - | CuI (3) | Cs₂CO₃ | Dioxane | 12 | 78[1] |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | 16 | 95 (generic data for electron-poor iodides) |
| 5 | Pd(PPh₃)₂Cl₂ (5) | PPh₃ (2.5) | CuI (2.5) | Et₃N | THF | 18 | 92[2] |
Note: The yields and reaction conditions are representative and may vary depending on the specific terminal alkyne and other reaction parameters. "dppf" is 1,1'-Bis(diphenylphosphino)ferrocene, "dba" is dibenzylideneacetone, and "XPhos" is 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Experimental Protocols
Below are detailed, generalized experimental protocols for the Sonogashira coupling of an aryl iodide like methyl 2-iodobenzoate.
Protocol 1: Copper-Cocatalyzed Sonogashira Reaction
-
Materials and Reagents:
-
Methyl 2-iodobenzoate (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the methyl 2-iodobenzoate, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
-
Protocol 2: Copper-Free Sonogashira Reaction
-
Materials and Reagents:
-
Methyl 2-iodobenzoate (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the methyl 2-iodobenzoate, palladium catalyst, and ligand to a dry Schlenk flask.
-
Add the base and the anhydrous, degassed solvent.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at the desired temperature (e.g., 100 °C) and monitor its progress.
-
Workup and purification are similar to the copper-cocatalyzed protocol.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the catalytic cycles of the Sonogashira reaction.
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
References
A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Methyl 2-iodo-4,5-dimethoxybenzoate Couplings
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in the synthesis of complex organic molecules, directly impacting reaction efficiency, product purity, and process scalability. For the coupling reactions of "Methyl 2-iodo-4,5-dimethoxybenzoate," a key intermediate in the synthesis of various biologically active compounds, the choice between a homogeneous and a heterogeneous catalyst system presents a trade-off between activity, selectivity, and practicality. This guide provides an objective comparison of these two catalytic approaches, supported by representative experimental data for Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysis
The primary distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active species. In contrast, heterogeneous catalysts exist in a different phase, typically as a solid, which allows for straightforward separation and recycling.
The following table summarizes the key performance differences based on typical Sonogashira coupling reactions of aryl iodides, which are directly comparable to the reactivity of this compound.
| Parameter | Homogeneous Catalyst System | Heterogeneous Catalyst System |
| Catalyst Example | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Palladium nanoparticles on MCM-41 (NS-MCM-41-Pd) |
| Typical Loading | 1-5 mol% | 0.01-1 mol% |
| Reaction Conditions | Mild to moderate temperatures (RT to 80 °C) | Often requires higher temperatures (reflux) |
| Reaction Times | Generally shorter (1-6 hours) | Can be longer (6-24 hours) |
| Product Yields | Good to excellent (often >90%) | Good to excellent, but can be slightly lower than homogeneous |
| Catalyst Separation | Difficult; requires chromatography or extraction | Easy; filtration or centrifugation |
| Catalyst Recyclability | Generally not recyclable | Recyclable for multiple runs with minimal loss of activity |
| Product Contamination | Potential for palladium leaching into the product | Lower risk of metal contamination in the final product |
Experimental Protocols
Below are representative experimental protocols for a Sonogashira coupling reaction using a homogeneous and a heterogeneous palladium catalyst.
Homogeneous Catalysis: Sonogashira Coupling with Pd(PPh₃)₂Cl₂
This protocol is a standard procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne using a soluble palladium complex.
Reaction:
-
Aryl Iodide + Terminal Alkyne → Aryl-substituted Alkyne
Materials:
-
Aryl iodide (e.g., Iodobenzene, 1.0 equiv.)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.0 mol%)
-
Copper(I) iodide (CuI, 2.1 mol%)
-
Triethylamine (Et₃N, 1.5 equiv.)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add the aryl iodide, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the reaction mixture at room temperature for 1.5 to 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heterogeneous Catalysis: Sonogashira Coupling with Recyclable Nanosized MCM-41 Anchored Palladium
This protocol demonstrates the use of a solid-supported palladium catalyst that can be recovered and reused.
Reaction:
-
Aryl Iodide + Terminal Alkyne → Aryl-substituted Alkyne
Materials:
-
Aryl iodide (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Nanosized MCM-41-Pd catalyst (0.01 mol%)
-
Copper(I) iodide (CuI, 1.0 mol%)
-
Triphenylphosphine (PPh₃, 2.0 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Ethanol
Procedure:
-
In a reaction vessel, combine the aryl iodide, terminal alkyne, nanosized MCM-41-Pd catalyst, copper(I) iodide, triphenylphosphine, and potassium carbonate.
-
Add ethanol as the solvent.
-
Heat the mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by centrifugation or filtration.
-
Wash the recovered catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the filtrate and work up the residue to isolate the product.
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the general catalytic cycle for a Sonogashira reaction and the key differences in the experimental workflow between homogeneous and heterogeneous catalysis.
Caption: General catalytic cycle for a copper-co-catalyzed Sonogashira cross-coupling reaction.
Caption: Comparison of experimental workflows for homogeneous versus heterogeneous catalysis.
Conclusion
For the coupling of "this compound," the choice between homogeneous and heterogeneous catalysts depends on the specific requirements of the synthesis.
-
Homogeneous catalysts are often preferred for small-scale laboratory synthesis where high yields and fast reaction times are paramount, and the cost of catalyst loss and extensive purification is manageable.
-
Heterogeneous catalysts are highly advantageous for larger-scale production and in green chemistry applications. The ease of separation and potential for catalyst recycling can significantly reduce costs and environmental impact, despite potentially requiring more optimization of reaction conditions.
Ultimately, the decision should be guided by a careful evaluation of the desired scale, cost considerations, and the purity requirements of the final product.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 2-iodo-4,5-dimethoxybenzoate
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-iodo-4,5-dimethoxybenzoate, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following disposal procedures are based on guidelines for the disposal of halogenated hydrocarbons and information from SDSs of structurally similar compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, a fastened lab coat, nitrile gloves, and safety glasses or goggles.[1] All handling of this compound and its waste should be conducted within a designated chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower should be readily accessible in the immediate work area.[1]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Waste Classification and Segregation
As a halogenated organic compound, this compound is classified as hazardous waste.[3] It is crucial to segregate this waste from non-halogenated organic waste streams.[3] Improper segregation can lead to complex and costly disposal procedures and potential environmental contamination.[3] Halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the release of harmful substances.[3]
Step-by-Step Disposal Protocol
-
Containerization:
-
Use a dedicated, chemically resistant waste container, such as a glass bottle with a secure screw cap, for collecting waste this compound.[1][3]
-
The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a primary constituent. Include the date of waste accumulation.
-
-
Collection of Waste:
-
Carefully transfer all waste containing this compound, including residues, contaminated solvents, and disposable equipment (e.g., pipette tips, weighing paper), into the designated waste container.
-
Avoid overfilling the container; a general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
-
Storage of Waste:
-
Keep the waste container tightly sealed when not in use to prevent the evaporation of volatile components.[3]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to prevent spills from spreading.
-
-
Final Disposal:
-
Once the waste container is full or the project is complete, arrange for its disposal through your institution's EHS department.
-
Do not pour this compound or any halogenated organic waste down the drain.[4] This can lead to environmental damage and harm to aquatic life.[4][5]
-
Follow all institutional procedures for waste pickup and transportation. Professional hazardous waste disposal services will ensure the material is transported to a licensed treatment facility for proper disposal, typically via incineration.[4]
-
Quantitative Data Summary
While a specific SDS for this compound is not available, the following table summarizes general safety and physical property information based on related iodinated aromatic compounds.
| Parameter | Guideline/Value | Rationale & Reference |
| Waste Classification | Hazardous Waste (Halogenated Hydrocarbon) | Contains iodine, a halogen. Halogenated wastes are regulated due to their potential for environmental harm and toxicity.[3] |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, safety glasses/goggles | To prevent skin and eye contact with the chemical.[1] |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of vapors or dust.[1] |
| Waste Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent leakage and evaporation.[1][3] |
| Disposal Method | Licensed Hazardous Waste Disposal (Incineration) | To ensure complete destruction and prevent environmental release.[3][4] |
| Spill Response | Absorb with inert material (e.g., sand, vermiculite) | To contain the spill and facilitate cleanup.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-iodo-4,5-dimethoxybenzoate
Methyl 2-iodo-4,5-dimethoxybenzoate is a chemical for which the toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle it with a high degree of caution. Based on data from similar iodinated aromatic compounds, it may be irritating and harmful to the skin, eyes, and respiratory system.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves.[2] | Prevents skin contact and absorption. It is advised to dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Body Protection | Laboratory coat.[2] | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary for operations that could generate significant dust.[2] | Minimizes the inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound from receipt to disposal.
Pre-Handling Preparations
-
Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower and ensure they are accessible.
-
Have spill cleanup materials readily available.
Handling and Experimental Use
-
All manipulations of the solid compound, especially weighing, should be conducted within a chemical fume hood to avoid dust generation.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use appropriate tools, such as spatulas, for handling the solid material.
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Protect from light and moisture.[1]
Disposal Plan
-
Dispose of waste material, including empty containers, by contacting a licensed professional waste disposal service.[1]
-
Do not discharge into drains, surface waters, or groundwater.[1]
-
Contaminated packaging should be disposed of as unused product.
Spill and Emergency Procedures
-
Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation. Place the collected material into a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Major Spills: Evacuate the area and restrict access. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using a method that minimizes dust creation.
-
In Case of Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Get immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[1] If symptoms persist, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water.[1] Seek medical attention.[1]
-
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision process for selecting appropriate Personal Protective Equipment (PPE).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
